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5-Amino-4-fluoro-2-methoxybenzoic acid Documentation Hub

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  • Product: 5-Amino-4-fluoro-2-methoxybenzoic acid
  • CAS: 151793-19-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Aminofluoro-methoxybenzoic Acids in Contemporary Drug Discovery

A Note to the Researcher: The query for "5-Amino-4-fluoro-2-methoxybenzoic acid" did not yield specific documented findings in publicly accessible scientific literature or chemical databases for this particular isomer. H...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: The query for "5-Amino-4-fluoro-2-methoxybenzoic acid" did not yield specific documented findings in publicly accessible scientific literature or chemical databases for this particular isomer. However, the chemical scaffold of aminofluoro-methoxybenzoic acid is of significant interest in medicinal chemistry. This guide, therefore, provides a comprehensive overview of closely related and documented isomers, focusing on their synthesis, properties, and applications as key building blocks in the development of novel therapeutics.

Introduction: The Strategic Importance of Substituted Benzoic Acids

The benzoic acid framework is a cornerstone in medicinal chemistry, offering a versatile scaffold that can be readily functionalized to modulate physiochemical properties and biological activity. The strategic incorporation of fluorine, amino, and methoxy groups can significantly impact a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile. Fluorine, in particular, can alter pKa, improve binding affinity, and block metabolic oxidation.[1] This guide delves into the synthesis and utility of specific aminofluoro-methoxybenzoic acid isomers that have emerged as valuable intermediates in modern drug discovery.

Isomers of Interest and Their Applications

4-Amino-5-fluoro-2-methoxybenzoic acid

This isomer is a key building block with applications in the development of agents targeting serotonin receptors.

  • Chemical Structure:

    4-Amino-5-fluoro-2-methoxybenzoic acid 4-Amino-5-fluoro-2-methoxybenzoic acid C1=C(C(=CC(=C1C(=O)O)N)F)OC

    Caption: 2D structure of 4-amino-5-fluoro-2-methoxybenzoic acid.

  • Key Identifiers:

    Identifier Value
    CAS Number 80666-25-9
    Molecular Formula C8H8FNO3

    | Molecular Weight | 185.15 g/mol |

  • Synthesis: A general route to this class of compounds involves the methylation and subsequent halogenation of a p-aminosalicylic acid precursor, followed by hydrolysis of the ester. A specific example for a similar chloro-analogue is outlined in patent CN105237422A, which can be adapted for the fluoro derivative.[2]

    Conceptual Synthesis Workflow:

    synthesis_workflow start p-Aminosalicylic acid step1 Methylation (e.g., Dimethyl sulfate) start->step1 intermediate1 Methyl 4-amino-2-hydroxybenzoate step1->intermediate1 step2 Fluorination (e.g., Selectfluor) intermediate1->step2 intermediate2 Methyl 4-amino-5-fluoro-2-hydroxybenzoate step2->intermediate2 step3 Methylation (e.g., Dimethyl sulfate) intermediate2->step3 intermediate3 Methyl 4-amino-5-fluoro-2-methoxybenzoate step3->intermediate3 step4 Hydrolysis (e.g., NaOH, then HCl) intermediate3->step4 end 4-Amino-5-fluoro-2-methoxybenzoic acid step4->end

    Caption: Conceptual synthesis pathway for 4-Amino-5-fluoro-2-methoxybenzoic acid.

  • Application: Derivatives of 4-amino-5-fluoro-2-methoxybenzoic acid have been synthesized and evaluated as potent agonists and antagonists for 5-HT4 receptors, which are targets for treating gastrointestinal motility disorders.[3]

2-Amino-4-fluoro-5-methoxybenzoic acid

This isomer serves as a valuable building block for more complex heterocyclic systems.

  • Chemical Structure:

    2-Amino-4-fluoro-5-methoxybenzoic acid 2-Amino-4-fluoro-5-methoxybenzoic acid C1=C(C(=C(C=C1N)F)C(=O)O)OC

    Caption: 2D structure of 2-amino-4-fluoro-5-methoxybenzoic acid.

  • Key Identifiers:

    Identifier Value
    CAS Number 637347-90-1
    Molecular Formula C8H8FNO3

    | Molecular Weight | 185.15 g/mol |

  • Synthesis: The synthesis of this isomer can be achieved through a multi-step process starting from a fluorinated benzoic acid. A general approach involves nitration of a suitable precursor, followed by reduction of the nitro group to an amine.[4]

    Experimental Protocol: General Synthesis of 2-Amino-4-fluorobenzoic acid derivatives

    • Nitration: A 4-fluorohalogenobenzoic acid is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group at the 2-position.

    • Reduction: The resulting 4-fluoro-2-nitrohalogenobenzoic acid is then subjected to catalytic hydrogenation (e.g., using Pd/C as a catalyst) to reduce the nitro group to an amine, yielding the 2-amino-4-fluorobenzoic acid derivative.[4]

  • Application: This building block is utilized in the synthesis of various heterocyclic compounds for screening in drug discovery programs.

5-Amino-2-fluoro-4-methoxybenzoic acid hydrochloride

The hydrochloride salt of this isomer is commercially available, suggesting its use as a stable intermediate in chemical synthesis.

  • Chemical Structure:

    5-Amino-2-fluoro-4-methoxybenzoic acid 5-Amino-2-fluoro-4-methoxybenzoic acid C1=C(C=C(C(=C1F)C(=O)O)OC)N.Cl

    Caption: 2D structure of 5-amino-2-fluoro-4-methoxybenzoic acid hydrochloride.

  • Key Identifiers:

    Identifier Value
    CAS Number 2138040-24-9[5]
    Molecular Formula C8H9ClFNO3

    | Molecular Weight | 221.61 g/mol |

  • Synthesis: A plausible synthetic route would involve the nitration of 2-fluoro-4-methoxybenzoic acid at the 5-position, followed by reduction of the nitro group. The final product would then be treated with hydrochloric acid to form the hydrochloride salt.

    Synthesis Pathway Visualization:

    synthesis_pathway start 2-Fluoro-4-methoxybenzoic acid step1 Nitration (HNO3/H2SO4) start->step1 intermediate 2-Fluoro-4-methoxy-5-nitrobenzoic acid step1->intermediate step2 Reduction (e.g., H2, Pd/C) intermediate->step2 product 5-Amino-2-fluoro-4-methoxybenzoic acid step2->product step3 Salt Formation (HCl) product->step3 final_product 5-Amino-2-fluoro-4-methoxybenzoic acid HCl step3->final_product

    Caption: Plausible synthesis of 5-Amino-2-fluoro-4-methoxybenzoic acid HCl.

  • Application: As a commercially available building block, it is likely used as a starting material for the synthesis of more complex molecules in various research and development settings.[5]

The Precursor: 5-Fluoro-2-methoxybenzoic acid

The non-aminated precursor, 5-Fluoro-2-methoxybenzoic acid, is a well-documented and highly important intermediate in the pharmaceutical industry.

  • Key Identifiers:

    Identifier Value
    CAS Number 394-04-7
    Molecular Formula C8H7FO3
    Molecular Weight 170.14 g/mol

    | Melting Point | 87-91 °C |

  • Synthesis: A common laboratory-scale synthesis involves the hydrolysis of its corresponding methyl ester.

    Experimental Protocol: Synthesis of 5-Fluoro-2-methoxybenzoic acid

    • Methyl 5-fluoro-2-methoxybenzoate is added to a 10% solution of potassium hydroxide in methanol.

    • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).

    • Upon completion, the methanol is removed under reduced pressure.

    • The pH of the remaining aqueous solution is adjusted to 2-3 with 2M hydrochloric acid, precipitating a white solid.

    • The solid is collected by filtration, washed with deionized water, and dried under vacuum to yield 5-fluoro-2-methoxybenzoic acid.

  • Application in Drug Synthesis: 5-Fluoro-2-methoxybenzoic acid is a key starting material for the synthesis of Pirtobrutinib, a Bruton's Tyrosine Kinase (BTK) inhibitor.[6] In this synthesis, it is first converted to the acyl chloride, which is then coupled with an amine to form an amide bond, a crucial step in the construction of the final drug molecule.[6]

    Pirtobrutinib Intermediate Synthesis:

    pirtobrutinib_intermediate start 5-Fluoro-2-methoxybenzoic acid step1 Chlorination (e.g., SOCl2) start->step1 intermediate 5-Fluoro-2-methoxybenzoyl chloride step1->intermediate step2 Amide Coupling (with 4-(aminomethyl)benzoic acid) intermediate->step2 end 4-[[(5-fluoro-2-methoxy-benzoyl)amino]methyl]benzoic acid (Pirtobrutinib intermediate) step2->end

    Caption: Role of 5-Fluoro-2-methoxybenzoic acid in Pirtobrutinib synthesis.

Conclusion

While the specific isomer 5-Amino-4-fluoro-2-methoxybenzoic acid is not found in the surveyed chemical literature, the broader class of aminofluoro-methoxybenzoic acids represents a rich area of chemical space for drug discovery. The isomers discussed in this guide serve as versatile building blocks for a range of therapeutic targets, from serotonin receptors to protein kinases. The synthetic routes outlined, often involving standard nitration, reduction, and halogenation reactions, are adaptable and scalable for medicinal chemistry campaigns. The strategic placement of amino, fluoro, and methoxy substituents continues to be a powerful tool for fine-tuning the pharmacological properties of new chemical entities, ensuring that this class of compounds will remain relevant in the pursuit of novel medicines.

References

  • Google Patents. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available from: [Link]

  • PubChem. 4-amino-5-fluoro-2-methoxybenzoic acid. Available from: [Link]

  • BindingDB. Patents In BindingDB. Available from: [Link]

  • Google Patents. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
  • Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Available from: [Link]

  • PubMed. New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. Available from: [Link]

  • Pharmaffiliates. 1566265-63-1| Chemical Name : 5-Amino-2-fluoro-4-hydroxybenzoic acid. Available from: [Link]

  • Semantic Scholar. Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid. Available from: [Link]

  • USPTO. Application Data. Available from: [Link]

  • INDOFINE Chemical Company. 5-FLUORO-2-METHOXYBENZOIC ACID | 394-04-7. Available from: [Link]

  • Changzhou YongXu. Benzoic acid, 4-[[(5-fluoro-2-methoxybenzoyl)amino]methyl]-. Available from: [Link]

  • Patsnap. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Available from: [Link]

Sources

Exploratory

The Strategic deployment of 5-Amino-4-fluoro-2-methoxybenzoic Acid in Modern Organic Synthesis

A Senior Application Scientist's Technical Guide for Researchers and Drug Development Professionals Introduction: The Privileged Scaffold in Medicinal Chemistry In the landscape of modern drug discovery, the strategic in...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Technical Guide for Researchers and Drug Development Professionals

Introduction: The Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine and tailored amino acid derivatives into molecular scaffolds is a cornerstone of rational drug design.[1][2] Fluorine, with its unique electronic properties, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity.[1][3][4] When combined with the structural motifs of aminobenzoic acids, these fluorinated building blocks become powerful tools for medicinal chemists. 5-Amino-4-fluoro-2-methoxybenzoic acid stands out as a particularly valuable reagent. Its trifunctional nature—an amine, a carboxylic acid, and a fluorine atom—on a benzene ring substituted with a methoxy group, offers a versatile platform for constructing complex molecular architectures. The interplay of these functional groups dictates the molecule's reactivity and provides multiple points for diversification, making it a sought-after intermediate in the synthesis of high-value compounds, including potent kinase inhibitors.

This guide provides an in-depth look at the practical application of 5-Amino-4-fluoro-2-methoxybenzoic acid as a building block, focusing on its role in the synthesis of advanced pharmaceutical intermediates. We will dissect a key transformation—amide bond formation—providing a detailed, field-tested protocol and exploring the mechanistic rationale behind the chosen methodology.

Physicochemical Properties and Strategic Considerations

Before delving into synthetic applications, it is essential to understand the inherent properties of 5-Amino-4-fluoro-2-methoxybenzoic acid that make it a valuable synthetic tool.

PropertyValueSource
CAS Number 151793-19-0[1][2]
Molecular Formula C₈H₈FNO₃[1]
Molecular Weight 185.15 g/mol [1]

The electronic landscape of the molecule is key to its reactivity. The electron-donating methoxy group at the ortho position and the amino group at the meta position (relative to the carboxylic acid) activate the aromatic ring. Conversely, the strongly electronegative fluorine atom acts as an electron-withdrawing group. This electronic push-pull dynamic influences the nucleophilicity of the amino group and the acidity of the carboxylic acid. The ortho-methoxy group can also exert steric influence and participate in intramolecular hydrogen bonding, which can modulate the reactivity of the adjacent carboxylic acid.

Core Synthetic Application: Amide Bond Formation in the Synthesis of a CDK4/6 Inhibitor Intermediate

A prominent example of 5-Amino-4-fluoro-2-methoxybenzoic acid's utility is its role as a key building block in the synthesis of TQB3616, a potent and selective CDK4/6 inhibitor. The core structure of TQB3616 is assembled through a critical amide bond formation step, coupling 5-Amino-4-fluoro-2-methoxybenzoic acid with a substituted pyrimidine amine.

The following diagram outlines the key transformation:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product BuildingBlock 5-Amino-4-fluoro-2-methoxybenzoic acid Product Amide Intermediate (Precursor to TQB3616) BuildingBlock->Product Amide Coupling CouplingPartner 2-Amino-5-fluoropyrimidine Derivative CouplingPartner->Product Reagents HATU (Coupling Reagent) DIPEA (Base) Reagents->Product Solvent DMF (Solvent) Solvent->Product

Caption: Key amide coupling reaction utilizing the title building block.

Detailed Experimental Protocol: Synthesis of the Amide Intermediate

This protocol is adapted from the synthetic procedures outlined for the preparation of TQB3616 and related compounds.

Materials:

  • 5-Amino-4-fluoro-2-methoxybenzoic acid (1.0 eq)

  • 2-Amino-5-fluoropyrimidine derivative (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 5-Amino-4-fluoro-2-methoxybenzoic acid (1.0 eq) in anhydrous DMF, add the 2-Amino-5-fluoropyrimidine derivative (1.0 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) in one portion to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide intermediate.

Mechanistic Insight: The Role of HATU

The choice of HATU as the coupling reagent is critical for the success of this transformation, especially when dealing with potentially electron-deficient amines or sterically hindered substrates.[3][4] HATU is a highly efficient uronium salt-based coupling reagent that minimizes racemization in chiral substrates and often provides high yields in challenging amide bond formations.[3]

The mechanism proceeds through a two-stage process:

  • Activation of the Carboxylic Acid: The carboxylic acid is deprotonated by the non-nucleophilic base, DIPEA. The resulting carboxylate anion attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt. This intermediate is rapidly attacked by the displaced HOAt (1-hydroxy-7-azabenzotriazole) anion to generate the key OAt-active ester.[5][6] This active ester is significantly more susceptible to nucleophilic attack than the original carboxylic acid.

  • Nucleophilic Attack by the Amine: The amine coupling partner then attacks the carbonyl carbon of the OAt-active ester, forming the desired amide bond and releasing HOAt.

The following diagram illustrates this mechanistic pathway:

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Formation Acid R-COOH Carboxylate R-COO⁻ Acid->Carboxylate + Base ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU HATU HATU HATU->ActiveEster Amide Amide Product ActiveEster->Amide + Amine Base DIPEA Amine R'-NH₂ Amine->Amide

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Utilizing 5-Amino-4-fluoro-2-methoxybenzoic Acid in Advanced Peptide Synthesis

Introduction: Expanding the Chemical Diversity of Peptides The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology.[][2][3] These novel build...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Chemical Diversity of Peptides

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology.[][2][3] These novel building blocks allow for the creation of peptidomimetics with enhanced stability, tailored pharmacological profiles, and unique structural constraints.[2] 5-Amino-4-fluoro-2-methoxybenzoic acid is a particularly interesting scaffold. The fluorination can enhance binding affinity and metabolic stability, while the methoxy and amino groups provide vectors for further modification and influence conformation.[4] This guide provides a comprehensive overview and detailed protocols for the successful incorporation of this versatile building block into synthetic peptides using standard solid-phase peptide synthesis (SPPS) methodologies.

Physicochemical Properties and Strategic Considerations

5-Amino-4-fluoro-2-methoxybenzoic acid possesses three key functional groups that dictate its handling in peptide synthesis: a nucleophilic aromatic amine, a carboxylic acid, and an electron-withdrawing fluorine atom. Understanding these features is crucial for devising a successful synthesis strategy.

PropertyValue / ObservationImplication for Peptide Synthesis
Molecular Formula C₈H₈FNO₃-
Molecular Weight 185.15 g/mol Essential for calculating reagent stoichiometry.
Functional Groups Carboxylic Acid (-COOH)The point of activation for forming a peptide bond.
Aromatic Amine (-NH₂)Must be protected to prevent self-coupling and side reactions.[5]
Fluoro (-F)Increases lipophilicity and can modulate pKa of adjacent groups.[4]
Methoxy (-OCH₃)Provides steric bulk and can influence electronic properties.

The primary challenge in using this molecule is the presence of both an amine and a carboxylic acid, which necessitates an orthogonal protection strategy to ensure directional peptide bond formation.[6][7] The standard approach is to protect the amino group temporarily while the carboxylic acid is activated for coupling.[5][8]

N-α-Protection of the Amino Group: The Critical First Step

To prevent the amine from reacting during carboxyl activation, it must be protected. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is ideal for this purpose as it is stable to the acidic and coupling conditions of SPPS but is readily removed with a mild base like piperidine.[9][10][11]

Protocol 1: Fmoc Protection of 5-Amino-4-fluoro-2-methoxybenzoic Acid

This protocol details the procedure for attaching the Fmoc protecting group to the amine of the title compound.

Materials:

  • 5-Amino-4-fluoro-2-methoxybenzoic acid

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Acetone

  • Deionized water

  • Hydrochloric acid (1 M)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Ice bath

Procedure:

  • Dissolution: Dissolve 1 equivalent of 5-Amino-4-fluoro-2-methoxybenzoic acid in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir until fully dissolved.

  • Cooling: Place the reaction flask in an ice bath and cool to 0-4 °C.

  • Fmoc-Cl Addition: Slowly add a solution of 1.1 equivalents of Fmoc-Cl dissolved in a minimal amount of acetone or dioxane to the cooled reaction mixture over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with cold water.

  • Acidification: Acidify the aqueous solution to a pH of ~2 using 1 M HCl. A white precipitate of the Fmoc-protected product should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove salts.

  • Drying: Dry the product under vacuum to yield Fmoc-5-amino-4-fluoro-2-methoxybenzoic acid.

Visualization: Fmoc Protection Reaction

Fmoc_Protection cluster_caption Fmoc Protection Workflow reactant1 5-Amino-4-fluoro-2-methoxybenzoic acid product Fmoc-5-amino-4-fluoro-2-methoxybenzoic acid reactant1->product Step 1: Nucleophilic Attack reactant2 Fmoc-Cl (in Dioxane/Aq. NaHCO3) reactant2->product Step 2: Protection caption Diagram of the Fmoc protection reaction.

Caption: Fmoc protection of the aminobenzoic acid.

Incorporation into a Peptide Sequence via SPPS

With the N-protected building block in hand, it can be incorporated into a growing peptide chain using standard Solid-Phase Peptide Synthesis (SPPS).[12][13][14] The Fmoc/tBu strategy is the most common approach.[11]

Workflow Overview

The core of SPPS is a cycle of deprotection and coupling steps performed on a solid resin support.[7]

  • Resin Swelling: The synthesis resin is swollen in a suitable solvent like N,N-Dimethylformamide (DMF).[15]

  • Fmoc Deprotection: The N-terminal Fmoc group of the growing peptide chain is removed with 20% piperidine in DMF.[11]

  • Activation & Coupling: The carboxylic acid of the incoming Fmoc-protected amino acid (in this case, Fmoc-5-amino-4-fluoro-2-methoxybenzoic acid) is activated and then coupled to the newly exposed N-terminal amine on the resin.[16][17]

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.[7]

This cycle is repeated for each amino acid in the sequence.

Protocol 2: Activation and Coupling

This protocol describes the critical activation and coupling step for incorporating Fmoc-5-amino-4-fluoro-2-methoxybenzoic acid.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-5-amino-4-fluoro-2-methoxybenzoic acid

  • Coupling Reagent (e.g., HBTU, HATU, or PyBOP - see table below)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • SPPS reaction vessel

Procedure:

  • Pre-activation Solution: In a separate vial, dissolve 3-5 equivalents of Fmoc-5-amino-4-fluoro-2-methoxybenzoic acid and 3-5 equivalents of the coupling reagent (e.g., HBTU) in DMF.

  • Activation: Add 6-10 equivalents of DIPEA to the pre-activation solution and vortex for 1-2 minutes. The solution will typically change color, indicating the formation of the active ester.

  • Coupling: Add the activated solution to the swollen, Fmoc-deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for 1-2 hours at room temperature. The reaction can be monitored using a colorimetric test (e.g., Kaiser test) to confirm the consumption of the free amine.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF, followed by Dichloromethane (DCM), to remove all soluble reagents and byproducts.

Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for efficiency, especially with sterically hindered or electronically deactivated building blocks.[16][18][19]

ReagentNameAdvantagesConsiderations
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateCost-effective, reliable for standard couplings.[19]Can cause guanidinylation of the N-terminal amine if used in large excess.[19]
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateMore reactive than HBTU, excellent for difficult couplings.[16]Higher cost.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateGenerates non-carcinogenic byproducts compared to its predecessor, BOP.[20]-

For 5-Amino-4-fluoro-2-methoxybenzoic acid, the methoxy group ortho to the carboxylic acid may present some steric hindrance. Therefore, a more reactive coupling reagent like HATU is recommended for optimal results.

Visualizations: SPPS Workflow

Activation_Coupling cluster_caption Activation and Coupling Step acid Fmoc-5-amino-4-fluoro- 2-methoxybenzoic acid active_ester Activated OAt-Ester acid->active_ester Activation reagent Coupling Reagent (e.g., HATU) + DIPEA reagent->active_ester peptide H₂N-Peptide-Resin coupled_product Coupled Peptide-Resin peptide->coupled_product active_ester->coupled_product Coupling caption Carboxylic acid activation and coupling.

Caption: Carboxylic acid activation and coupling.

SPPS_Cycle cluster_caption SPPS Cycle Workflow start Start: Fmoc-Peptide-Resin deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 2. Wash (DMF/DCM) deprotect->wash1 couple 3. Activation & Coupling (Fmoc-AA-OH, HATU, DIPEA) wash1->couple wash2 4. Wash (DMF/DCM) couple->wash2 end Elongated Fmoc-Peptide-Resin wash2->end end->deprotect Repeat for next amino acid caption The iterative cycle of SPPS.

Caption: The iterative cycle of SPPS.

Final Cleavage, Purification, and Analysis

After the desired peptide sequence is assembled, the final step is to cleave the peptide from the resin and remove all side-chain protecting groups simultaneously.[21]

Protocol 3: Cleavage and Deprotection

Caution: This procedure uses strong acid (TFA) and should be performed in a certified fume hood with appropriate personal protective equipment.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation: Dry the synthesized peptide-resin thoroughly.

  • Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Reaction: Incubate at room temperature with occasional swirling for 2-3 hours.

  • Filtration: Filter the resin and collect the filtrate, which contains the cleaved peptide.

  • Precipitation: Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers and dissolved protecting group byproducts.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Analysis

The crude peptide product will contain impurities from incomplete couplings or side reactions and must be purified.[22][23]

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[24][25][26] A gradient of acetonitrile in water with 0.1% TFA is typically used.

  • Analysis: The purity of the final product should be assessed by analytical HPLC, and its identity confirmed by mass spectrometry (e.g., LC-MS or MALDI-TOF).[24][25]

Potential Challenges and Optimization

  • Slow Coupling: The ortho-methoxy group may cause steric hindrance, slowing down the coupling reaction. If monitoring indicates incomplete coupling, consider double coupling (repeating the coupling step before deprotection) or using microwave-assisted SPPS to enhance reaction kinetics.[14]

  • Electronic Effects: The electron-withdrawing fluorine atom can slightly decrease the nucleophilicity of the amine, though this effect is generally minor for Fmoc protection. It may also slightly increase the acidity of the carboxylic acid, which can be beneficial for activation.

  • Aggregation: As with any peptide synthesis, aggregation can occur, especially with hydrophobic sequences. Using specialized resins or incorporating pseudoproline dipeptides can help mitigate this issue.[15]

References

  • Vertex AI Search, "Amino Acid Derivatives for Peptide Synthesis". Accessed Feb 15, 2026.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Boc Sciences. "Protecting Groups in Peptide Synthesis: A Detailed Guide". Accessed Feb 15, 2026.
  • OmicsLink. "The Role of HOBt and HBTU in Peptide Coupling Reactions". Accessed Feb 15, 2026.
  • BenchChem. "A Comparative Guide to BOP Reagent vs. HBTU for Peptide Synthesis Efficiency". Accessed Feb 15, 2026.
  • SciSpace. "Amino Acid-Protecting Groups". Accessed Feb 15, 2026.
  • Chemistry LibreTexts. (2024). "26.7: Peptide Synthesis". [Link]

  • Chemistry LibreTexts. (2023). "Conversion of Carboxylic acids to amides using DCC as an activating agent". [Link]

  • ResearchGate.
  • BenchChem. "Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS)
  • Agilent Technologies.
  • BOC Sciences. "Strategies for Incorporating Unnatural Amino Acids into Proteins". Accessed Feb 15, 2026.
  • HepatoChem. "Amide coupling reaction in medicinal chemistry. Coupling reagents". Accessed Feb 15, 2026.
  • Wang, Q., et al. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Waters Corporation. "A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC". Accessed Feb 15, 2026.
  • Royal Society of Chemistry.
  • Iris Biotech. "Unnatural Amino Acids for Peptide Synthesis". Accessed Feb 15, 2026.
  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605.
  • Subiros-Funosas, A., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26.
  • ChemRxiv. (2022). "Peptide Synthesis Using Unprotected Amino Acids". [Link]

  • Creative Peptides. "Mastering Solid Phase Peptide Synthesis (SPPS)". Accessed Feb 15, 2026.
  • De Luca, L. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1855–1863. [Link]

  • Biovera Research. (2025). "Solid-Phase Peptide Synthesis Methods: Complete Guide". [Link]

  • Link, A. J., et al. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(7), 422-433.
  • Steiner, A. M., et al. (2013). In situ deprotection and incorporation of unnatural amino acids during cell-free protein synthesis. ACS Chemical Biology, 8(5), 924-929.
  • Waters Corporation. "Synthetic Peptide Analysis | Purification, Characterization & Monitoring". [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 35-57.
  • Aguilar, M. I. (2004). HPLC of Peptides and Proteins. Methods in Molecular Biology, 251, 3-24.
  • AAPPTec. "Overview of Solid Phase Peptide Synthesis (SPPS)". Accessed Feb 15, 2026.
  • EMD Millipore. "Fmoc Resin Cleavage and Deprotection". Accessed Feb 15, 2026.
  • ResearchGate.
  • Sigma-Aldrich. "5-Fluoro-2-methoxybenzoic acid 97%". Accessed Feb 15, 2026.
  • ChemicalBook. "5-FLUORO-2-METHOXYBENZOIC ACID | 394-04-7". Accessed Feb 15, 2026.
  • Chem-Impex. "5-Amino-2-methoxy-benzoic acid methyl ester". Accessed Feb 15, 2026.
  • ChemScene. "2-Amino-4-methoxybenzoic acid". Accessed Feb 15, 2026.
  • Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(4), 653-671.
  • Astl, L., et al. (2022). Small Fluorogenic Amino Acids for Peptide-Guided Background-Free Imaging.
  • Enanti Labs. "5 Fluoro 2 Methoxybenzoic Acid Manufacturer". Accessed Feb 15, 2026.
  • Google Patents. "WO2008040536A1 - Method for peptide synthesis". Accessed Feb 15, 2026.
  • Ossila. "5-Fluoro-2-methylbenzoic acid | CAS 33184-16-6". Accessed Feb 15, 2026.

Sources

Application

Application Note: A Multi-faceted Approach to the Quality Control of 5-Amino-4-fluoro-2-methoxybenzoic Acid

Abstract This document provides a comprehensive guide to the essential analytical techniques for ensuring the quality, purity, and identity of 5-Amino-4-fluoro-2-methoxybenzoic acid. As a critical intermediate in pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the essential analytical techniques for ensuring the quality, purity, and identity of 5-Amino-4-fluoro-2-methoxybenzoic acid. As a critical intermediate in pharmaceutical synthesis, particularly for advanced therapeutic agents, rigorous quality control (QC) is paramount to guarantee the safety and efficacy of the final drug product.[1][2] This guide details field-proven protocols for High-Performance Liquid Chromatography (HPLC), spectroscopic identification (FTIR, NMR, MS), and thermal analysis (DSC), designed for researchers, scientists, and drug development professionals. The methodologies are grounded in established principles and align with international regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[3][4]

Introduction: The Imperative for Rigorous Quality Control

5-Amino-4-fluoro-2-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid serving as a key starting material and building block in medicinal chemistry and drug discovery.[1][2] Its molecular structure, featuring an amine, a carboxylic acid, a fluoro, and a methoxy group, provides multiple reaction sites for synthesizing complex active pharmaceutical ingredients (APIs). The purity and impurity profile of this intermediate directly impacts the quality, yield, and safety of subsequent synthesis steps and the final API.

Therefore, a robust quality control strategy is not merely a procedural formality but a foundational requirement. It ensures batch-to-batch consistency, confirms structural integrity, and quantifies impurities that could be deleterious to the manufacturing process or harmful to patients. This application note presents a multi-technique workflow designed to provide a complete analytical assessment of 5-Amino-4-fluoro-2-methoxybenzoic acid.

Table 1: Physicochemical Properties of 5-Amino-4-fluoro-2-methoxybenzoic Acid

PropertyValue
Chemical Name 5-Amino-4-fluoro-2-methoxybenzoic acid
CAS Number Not readily available; structural isomer of known compounds.
Molecular Formula C₈H₈FNO₃
Molecular Weight 185.15 g/mol
Appearance Expected to be a solid, likely a white to off-white powder.
Melting Point Dependent on purity; requires experimental determination via DSC.

The Comprehensive Quality Control Workflow

A systematic approach is essential for the comprehensive evaluation of any pharmaceutical intermediate. The workflow begins with fundamental identity checks and proceeds to quantitative purity and impurity analysis, culminating in a final specification assessment.

QC_Workflow cluster_0 Phase 1: Identification & Initial Screening cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Physicochemical Characterization cluster_3 Phase 4: Final Disposition Sample Sample Receipt & Visual Inspection FTIR Identity Confirmation (FTIR) Sample->FTIR MS Molecular Weight Verification (MS) FTIR->MS HPLC Assay & Impurity Quantification (HPLC) MS->HPLC GC Residual Solvents (Headspace GC) HPLC->GC DSC Melting Point & Thermal Purity (DSC) GC->DSC KF Water Content (Karl Fischer) DSC->KF ROI Residue on Ignition KF->ROI CoA Certificate of Analysis (CoA) Generation ROI->CoA Decision Release / Reject Decision CoA->Decision Method_Validation Validation Analytical Method Validation (ICH Q2) Specificity Specificity / Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Amino-4-fluoro-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the synthesis of 5-Amino-4-fluoro-2-methoxybenzoic acid, a key intermediate in pharmaceutical developm...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 5-Amino-4-fluoro-2-methoxybenzoic acid, a key intermediate in pharmaceutical development. As Senior Application Scientists, we have compiled this resource to address common challenges and improve the yield and purity of your synthesis.

I. Synthetic Strategy Overview

The most common and logical synthetic route to 5-Amino-4-fluoro-2-methoxybenzoic acid involves a two-step process starting from 4-Fluoro-2-methoxybenzoic acid.

Synthetic_Pathway Start 4-Fluoro-2-methoxybenzoic acid Intermediate 5-Nitro-4-fluoro-2-methoxybenzoic acid Start->Intermediate Nitration (HNO₃, H₂SO₄) Product 5-Amino-4-fluoro-2-methoxybenzoic acid Intermediate->Product Reduction (e.g., H₂, Pd/C)

Caption: Synthetic pathway for 5-Amino-4-fluoro-2-methoxybenzoic acid.

II. Step 1: Nitration of 4-Fluoro-2-methoxybenzoic Acid

This electrophilic aromatic substitution is a critical step where regioselectivity is the primary challenge. The interplay of the directing effects of the substituents on the aromatic ring can lead to a mixture of isomers.

  • -OCH₃ group: Activating and ortho, para-directing.

  • -F group: Deactivating but ortho, para-directing.

  • -COOH group: Deactivating and meta-directing.

The desired product, 5-nitro-4-fluoro-2-methoxybenzoic acid, requires the nitration to occur ortho to the methoxy group and meta to the carboxylic acid group.

Frequently Asked Questions (FAQs): Nitration Step

Q1: What is the expected isomer distribution in the nitration of 4-fluoro-2-methoxybenzoic acid?

A1: Due to the conflicting directing effects of the substituents, a mixture of isomers is expected. The methoxy group is a strong activating ortho, para-director, the fluorine is a deactivating ortho, para-director, and the carboxylic acid is a deactivating meta-director. The primary products are likely to be the 3-nitro and 5-nitro isomers, with the formation of the 5-nitro isomer being significant due to the strong directing effect of the methoxy group. The formation of other isomers is also possible.

Q2: How can I maximize the yield of the desired 5-nitro isomer?

A2: Temperature control is crucial. Running the reaction at low temperatures (0-5 °C) can enhance selectivity by favoring the kinetically controlled product. A common approach is to pre-mix the nitric and sulfuric acids and add this nitrating mixture slowly to the substrate solution while maintaining a low temperature.

Q3: I have a mixture of nitro-isomers. How can I separate them?

A3: Separation of positional isomers of nitrobenzoic acids can be challenging.

  • Recrystallization: Fractional recrystallization from a suitable solvent system can be effective if the isomers have significantly different solubilities. Experiment with solvents like ethanol, methanol, or mixtures with water.

  • Column Chromatography: This is a more robust method for separating isomers. A silica gel column with a gradient elution system of ethyl acetate in hexanes is a good starting point.

  • pH Adjustment: A patent for a similar compound suggests that careful pH adjustment of a solution containing the isomer mixture can lead to the precipitation of one isomer, allowing for separation by filtration[1].

Troubleshooting Guide: Nitration
Problem Possible Cause(s) Suggested Solution(s)
Low to no reaction - Insufficiently strong nitrating agent.- Reaction temperature is too low.- Ensure the use of concentrated nitric and sulfuric acids.- Allow the reaction to warm slowly to room temperature after the addition of the nitrating mixture.
Formation of multiple products (poor regioselectivity) - Conflicting directing effects of the substituents.- Reaction temperature is too high.- Maintain a low reaction temperature (0-5 °C) throughout the addition of the nitrating mixture.- Experiment with different nitrating agents (e.g., nitronium tetrafluoroborate) that may offer better selectivity.
Product is dark-colored or contains tar-like impurities - Over-nitration or side reactions due to high temperature or prolonged reaction time.- Strictly control the reaction temperature and time.- Ensure the starting material is pure.
Experimental Protocol: Nitration of 4-Fluoro-2-methoxybenzoic Acid
  • In a flask, dissolve 4-fluoro-2-methoxybenzoic acid in a minimal amount of concentrated sulfuric acid.

  • Cool the mixture in an ice bath to 0-5 °C.

  • In a separate container, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping this mixture cool in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the solution of 4-fluoro-2-methoxybenzoic acid, ensuring the temperature of the reaction mixture does not exceed 10 °C. Vigorous stirring is essential.

  • After the addition is complete, allow the reaction to stir in the ice bath for an additional 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid product should precipitate. Collect the solid by filtration and wash with cold water.

  • Purify the crude product by recrystallization or column chromatography to isolate the desired 5-nitro-4-fluoro-2-methoxybenzoic acid isomer.

III. Step 2: Reduction of 5-Nitro-4-fluoro-2-methoxybenzoic Acid

The reduction of the nitro group to an amine is the final step in the synthesis. Catalytic hydrogenation is a common and effective method.

Frequently Asked Questions (FAQs): Reduction Step

Q1: What are the best conditions for reducing the nitro group?

A1: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with hydrogen gas is a standard and clean method. Other methods include using metals like iron (Fe) or tin (Sn) in an acidic medium (e.g., HCl).

Q2: My reduction reaction is slow or incomplete. What could be the problem?

A2: Several factors can lead to an incomplete reduction:

  • Catalyst Deactivation (Poisoning): The catalyst can be poisoned by impurities in the starting material, solvent, or hydrogen gas. Sulfur and certain nitrogen-containing compounds are common poisons for palladium and platinum catalysts[2][3].

  • Insufficient Catalyst: The catalyst loading may be too low.

  • Poor Mass Transfer: Inefficient stirring or low hydrogen pressure can limit the contact between the reactants and the catalyst.

Q3: Are there any common side reactions to be aware of during the reduction?

A3: Incomplete reduction can lead to the formation of nitroso or hydroxylamine intermediates. Under certain conditions, especially with metal/acid reductions, azo or azoxy compounds can form as byproducts.

Troubleshooting Guide: Reduction

Troubleshooting_Reduction Start Reduction Stalled/Incomplete Check_Catalyst Is the catalyst fresh and from a reliable source? Start->Check_Catalyst Check_Purity Is the starting material pure? Check_Catalyst->Check_Purity Yes Increase_Catalyst Increase catalyst loading. Check_Catalyst->Increase_Catalyst No Check_Conditions Are reaction conditions optimal? Check_Purity->Check_Conditions Yes Purify_SM Purify starting material. Check_Purity->Purify_SM No Optimize_Conditions Increase H₂ pressure, improve stirring, or change solvent. Check_Conditions->Optimize_Conditions No Success Successful Reduction Check_Conditions->Success Yes Increase_Catalyst->Success Purify_SM->Success Optimize_Conditions->Success

Caption: Troubleshooting workflow for the reduction of the nitro group.

Experimental Protocol: Catalytic Hydrogenation
  • In a hydrogenation vessel, dissolve 5-nitro-4-fluoro-2-methoxybenzoic acid in a suitable solvent such as ethanol or methanol.

  • Carefully add 5-10 mol% of 10% Palladium on carbon (Pd/C) to the solution.

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas (typically via a balloon or by pressurizing the vessel).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude 5-Amino-4-fluoro-2-methoxybenzoic acid by recrystallization.

IV. Purification and Characterization

Purification of the Final Product

Recrystallization is the most common method for purifying the final product. The choice of solvent is critical.

  • Solvent Selection: For aminobenzoic acids, polar solvents like water, ethanol, or mixtures thereof are often effective. The solubility of p-aminobenzoic acid, a related compound, has been studied in various solvents, with water and acetonitrile showing good results for crystallization[4][5]. Experiment with different solvent systems to find the one that gives the best recovery and purity.

Characterization Data (Predicted and from Related Compounds)
Compound Technique Expected Key Signals
5-Nitro-4-fluoro-2-methoxybenzoic acid ¹H NMRAromatic protons will be downfield due to the electron-withdrawing nitro group. Expect distinct signals for the methoxy group and the aromatic protons.
¹³C NMRCarbon attached to the nitro group will be shifted downfield.
IR (cm⁻¹)Strong absorptions around 1530-1500 and 1350-1300 for the N-O stretching of the nitro group. A strong C=O stretch for the carboxylic acid around 1700.
5-Amino-4-fluoro-2-methoxybenzoic acid ¹H NMRAromatic protons will be more upfield compared to the nitro precursor due to the electron-donating amino group. A broad signal for the -NH₂ protons will be present.
¹³C NMRCarbon attached to the amino group will be shifted upfield compared to the nitro precursor.
IR (cm⁻¹)Two N-H stretching bands in the region of 3500-3300. The C=O stretch of the carboxylic acid will be present.

Note: The exact chemical shifts and absorption frequencies will depend on the solvent and the specific instrument used. It is recommended to acquire your own characterization data and compare it with literature values for similar compounds.

V. References

  • CN108218709A - The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2-. Google Patents.

  • Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution. Research Explorer The University of Manchester. [Link]

  • Polymorphism and Crystallization of p-Aminobenzoic Acid. DiVA. [Link]

  • My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? : r/chemistry. Reddit. [Link]

  • 2-Fluoro-4-nitrobenzoic acid | C7H4FNO4 | CID 302679. PubChem. [Link]

  • Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. ResearchGate. [Link]

  • Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. JOCPR. [Link]

  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. [Link]

  • DE1096892B - Process for the preparation of 2-nitro-4-fluoro and 4-nitro-2-fluorobenzoic acid. Google Patents.

Sources

Optimization

overcoming solubility issues of 5-Amino-4-fluoro-2-methoxybenzoic acid in reactions

Current Status: Operational Topic: Solubility & Reactivity Optimization Ticket ID: #AFM-BA-SOL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: Why is this molecule a "Brick...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Solubility & Reactivity Optimization Ticket ID: #AFM-BA-SOL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: Why is this molecule a "Brick"?

Welcome to the technical support hub for 5-Amino-4-fluoro-2-methoxybenzoic acid . If you are here, you are likely staring at a reaction flask containing a suspension that refuses to dissolve in Dichloromethane (DCM), Tetrahydrofuran (THF), or even refluxing Methanol.

The Root Cause: This molecule is a classic zwitterion . The basic aniline nitrogen (position 5) accepts a proton from the acidic carboxylic acid (position 1), creating an internal salt (


). This results in an incredibly high crystal lattice energy. It behaves less like an organic molecule and more like an inorganic salt, rendering it insoluble in non-polar organic solvents used for standard coupling reactions.

This guide provides field-proven protocols to break this lattice energy and force the molecule into solution for high-yield transformations.

Module 1: Solvent Selection & Dissolution Strategies

Q: Nothing dissolves this compound. What solvents should I use?

A: You must disrupt the ionic interaction. Standard organic solvents (DCM, Toluene, EtOAc) will fail because they cannot break the zwitterionic lattice. You have three tiers of solvent strategies:

Solubility Compatibility Matrix
Solvent ClassExamplesSolubility StatusTechnical Note
Non-Polar / Chlorinated DCM, Chloroform, Toluene, HexanesInsoluble The zwitterionic lattice is too stable. Do not use as primary solvents.
Polar Protic Methanol, Ethanol, IsopropanolPoor / Sparingly Soluble Solubility improves slightly with heating, but often precipitates upon cooling.
Dipolar Aprotic DMSO, DMF, NMP, DMAcGood Breaks the lattice, but high boiling points make workup difficult.
"Switchable" Systems Water (High/Low pH)Soluble Soluble as the Hydrochloride salt (pH < 2) or Carboxylate salt (pH > 10).
Q: How do I get it into DCM or THF for an amide coupling?

A: You cannot dissolve the zwitterion in DCM. You must transiently mask the polar groups. The industry-standard solution is In-Situ Silylation .

By using


-Bis(trimethylsilyl)acetamide (BSA) , you cap both the carboxylic acid (as a silyl ester) and the amine (as a silyl amine). This temporarily converts the polar zwitterion into a lipophilic intermediate that is highly soluble in DCM/THF.

Module 2: The "BSA Protocol" for Amide Coupling

Q: My coupling reaction (EDC/HOBt or HATU) is a slurry and yields are low. How do I fix this?

A: Attempting to couple a suspension results in slow kinetics and high background hydrolysis of your active ester. Use the BSA Solubilization Protocol .

The Protocol (Self-Validating System)
  • Suspension: Suspend 1.0 equiv of 5-Amino-4-fluoro-2-methoxybenzoic acid in dry DCM or THF (0.2 M concentration).

  • Silylation: Add 2.2 - 3.0 equiv of BSA under inert atmosphere (

    
    ).
    
  • Clarification: Stir at room temperature or mild reflux (40°C).

    • Validation Check: The reaction mixture should turn from a cloudy suspension to a crystal-clear solution within 15–30 minutes. This confirms the zwitterion is broken.

  • Activation: Once clear, cool to 0°C and add your coupling partner (amine) and reagent (e.g., HATU, T3P, or acid chloride).

    • Note: The silyl ester is highly reactive (more than the free acid) and will react with the amine to form the amide, releasing TMS-OH as a byproduct.

Why this works: The silyl groups act as "grease," making the molecule lipophilic. They fall off during the aqueous workup, leaving your desired product.

BSA_Mechanism Zwitterion Insoluble Zwitterion (Brick Dust) BSA Add BSA (Silylating Agent) Zwitterion->BSA Disruption Silylated Lipophilic Silylated Species (Soluble in DCM) BSA->Silylated TMS-Capping Coupling Add Amine + Coupling Agent Silylated->Coupling Homogeneous Rxn Product Amide Product Coupling->Product Desilylation (Workup)

Caption: Workflow for solubilizing zwitterionic aminobenzoic acids using BSA.

Module 3: Aqueous & Biphasic Reactions (Scale-Up)

Q: I need to avoid DMF/DMSO for scale-up. Can I use water?

A: Yes. You can exploit the pH-dependent solubility curve. This is ideal for Schotten-Baumann type reactions (reacting the amine with an acid chloride).

  • The Acidic Trap: At pH 4–6, the molecule is zwitterionic and precipitates.

  • The Basic Solution: At pH > 10, the carboxylic acid is deprotonated (

    
    ), and the amine is free (
    
    
    
    ). The molecule dissolves in water.[1]

Protocol for Acylating the Amine:

  • Dissolve the acid in 1M NaOH (1.1 equiv).

  • Add a co-solvent like THF or Acetone (to solubilize the electrophile).

  • Add your acid chloride dropwise while simultaneously adding NaOH to maintain pH 10–11 .

  • Validation: If the pH drops below 9, the starting material may precipitate. Keep it basic.

Module 4: Purification & Isolation

Q: The product crashes out on the silica column. How do I purify it?

A: Aminobenzoic acid derivatives often streak or precipitate on normal phase silica due to strong interaction with the acidic silanols.

Troubleshooting Guide:

  • Mobile Phase Modifier: Do not use pure DCM/MeOH.

    • Add Acid: 0.5% Acetic Acid in the eluent keeps the acid protonated (suppresses streaking).

    • Add Base: If your product is acid-sensitive, use 1% Triethylamine (TEA), but flush the column with TEA first to neutralize silica acidity.

  • Reverse Phase (Recommended):

    • Use C18 silica with Water/Acetonitrile (+0.1% Formic Acid).

    • The compound will retain well and elute sharply without solubility issues.

  • Precipitation (The "Lazy" Purification):

    • If your reaction was in DMF/DMSO, pour the mixture into 10 volumes of water .[2]

    • Adjust pH to the molecule's isoelectric point (likely pH 3–4).

    • The product should precipitate as a solid. Filter and wash with water.[2][3][4]

Purification_Logic Start Crude Mixture containing 5-AFM-BA Derivative Solubility Is it soluble in DCM? Start->Solubility NormalPhase Normal Phase Silica (DCM/MeOH) Solubility->NormalPhase Yes ReversePhase Reverse Phase (C18) (H2O/ACN + Formic Acid) Solubility->ReversePhase No (Most Likely) Modifier MUST add 1% AcOH or 1% TEA NormalPhase->Modifier Prevent Streaking High Purity Isolation High Purity Isolation ReversePhase->High Purity Isolation

Caption: Decision tree for purification of polar aminobenzoic acid derivatives.

References

  • Vertex AI Search. (2026). In Situ Carboxyl Activation using a Silatropic Switch: A New Approach to Amide and Peptide Constructions. National Institutes of Health (NIH). 5

  • Sigma-Aldrich. (2026). BSA - Product Specification and Handling Guide. 6

  • PubChem. (2026). 5-Amino-2-methoxybenzoic acid: Chemical Properties and Solubility Data. National Library of Medicine. 7

  • BenchChem. (2025).[8] Technical Support Center: Purification of N-Acryloyl-p-aminobenzoic Acid. 8

Sources

Troubleshooting

preventing side product formation in reactions with 5-Amino-4-fluoro-2-methoxybenzoic acid

Welcome to the technical support center for 5-Amino-4-fluoro-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Amino-4-fluoro-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive molecule. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you minimize side product formation and achieve high-yielding, clean reactions.

Understanding the Reactivity of 5-Amino-4-fluoro-2-methoxybenzoic acid

5-Amino-4-fluoro-2-methoxybenzoic acid is a polysubstituted aromatic compound with three key functional groups that dictate its reactivity: an activating amino group, a deactivating ortho, para-directing methoxy group, and an electron-withdrawing fluorine atom. The interplay of these substituents can lead to a range of potential side reactions if not carefully controlled. This guide will focus primarily on the most common transformation for this molecule: amide bond formation .

Frequently Asked Questions (FAQs)

Q1: I'm seeing multiple byproducts in my amide coupling reaction with 5-Amino-4-fluoro-2-methoxybenzoic acid. What are the most likely side reactions?

When coupling 5-Amino-4-fluoro-2-methoxybenzoic acid, several side products can arise due to the molecule's inherent reactivity. The most common culprits are:

  • N-Acylurea Formation: This is a classic side product in carbodiimide-mediated couplings (e.g., using EDC). The O-acylisourea intermediate can rearrange to a more stable but unreactive N-acylurea.

  • Self-Polymerization: As the molecule contains both a nucleophilic amine and an electrophilic carboxylic acid, it can react with itself to form polyamide oligomers or polymers, especially under harsh conditions or with prolonged reaction times.[1][2]

  • Decarboxylation: While generally requiring high temperatures, decarboxylation of benzoic acids can be promoted by certain reaction conditions, leading to the formation of 4-fluoro-2-methoxyaniline.[3]

  • Side Reactions on the Aromatic Ring: The electron-rich nature of the aniline ring makes it susceptible to electrophilic aromatic substitution if electrophilic species are present.[4][5]

  • Racemization: If coupling to a chiral amine, racemization at the stereocenter adjacent to the newly formed amide bond is a significant concern, particularly with over-activation or prolonged reaction times.[6]

Q2: My amide coupling reaction is sluggish and gives a low yield. How can I improve the reaction efficiency?

Low yields are often a result of suboptimal activation of the carboxylic acid or insufficient nucleophilicity of the amine coupling partner. For 5-Amino-4-fluoro-2-methoxybenzoic acid, which is an electron-rich aniline, the issue is more likely with the activation of the carboxylic acid.

Here are some strategies to improve your yield:

  • Choice of Coupling Reagent: For challenging couplings, standard carbodiimide reagents alone may not be sufficient. Consider using more potent uronium or phosphonium-based coupling reagents. A comparison of common coupling reagents is provided in Table 1 .

  • Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure® can significantly improve reaction rates and suppress side reactions like racemization by forming more reactive activated esters.[7]

  • Solvent and Temperature Optimization: Aprotic polar solvents like DMF or NMP are generally good choices for amide couplings. If the reaction is sluggish at room temperature, gentle heating (e.g., 40-50 °C) can be beneficial.[7] However, be cautious of higher temperatures which may promote side reactions like decarboxylation.

  • Order of Addition: To minimize the formation of N-acylurea, it is often beneficial to pre-activate the carboxylic acid with the coupling reagent and additive before adding the amine.[8]

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed, problem-oriented approach to overcoming common challenges encountered when working with 5-Amino-4-fluoro-2-methoxybenzoic acid.

Problem 1: Formation of an Insoluble White Precipitate (Suspected N-Acylurea)
  • Self-Validation Protocol:

    • TLC Analysis: The N-acylurea will appear as a distinct, often less polar spot on the TLC plate compared to the starting materials and the desired product.

    • Solubility Test: The precipitate will likely be insoluble in common organic solvents like dichloromethane or ethyl acetate, but may be soluble in more polar solvents like DMF or DMSO.

  • Recommended Solution: The use of an additive like HOBt is highly effective in preventing N-acylurea formation. HOBt intercepts the O-acylisourea intermediate to form an active ester, which is more stable towards rearrangement but still highly reactive towards the amine.

    Optimized EDC/HOBt Coupling Protocol:

    • Dissolve 5-Amino-4-fluoro-2-methoxybenzoic acid (1.0 equiv.) and HOBt (1.2 equiv.) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC·HCl (1.2 equiv.) and stir for 15-30 minutes to allow for pre-activation.

    • Add the amine (1.1 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equiv.).

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

Problem 2: Evidence of Oligomerization or Polymerization
  • Causality: 5-Amino-4-fluoro-2-methoxybenzoic acid possesses both a nucleophilic amino group and an electrophilic carboxylic acid. Under conditions that favor self-reaction, such as high concentrations, elevated temperatures, or the use of certain coupling agents without a partner amine, the molecule can polymerize.[2][9]

  • Self-Validation Protocol:

    • Mass Spectrometry: Look for a series of peaks with repeating mass units corresponding to the monomer.

    • NMR Spectroscopy: Broadening of signals in the aromatic and amide regions can be indicative of oligomerization.

  • Recommended Solution:

    • Control Stoichiometry and Order of Addition: Always use the amine coupling partner in slight excess and ensure the carboxylic acid is activated in the presence of this amine or added to a solution of the pre-activated acid.

    • Protecting Group Strategy: For complex syntheses, it may be necessary to use an orthogonal protecting group strategy.[10][11][12] The amino group can be protected, for example, as a Boc or Fmoc carbamate, allowing for the selective reaction of the carboxylic acid. The protecting group can then be removed in a subsequent step.

      dot

      Caption: Orthogonal protection workflow.

Problem 3: Unwanted Reactions on the Aromatic Ring
  • Causality: The amino group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[4] In the case of 5-Amino-4-fluoro-2-methoxybenzoic acid, the positions ortho to the amino group are potential sites for unwanted reactions if electrophilic species are present.

  • Self-Validation Protocol:

    • NMR Spectroscopy: The appearance of new signals in the aromatic region of the ¹H NMR spectrum, with coupling patterns inconsistent with the desired product, can indicate substitution on the ring.

    • High-Resolution Mass Spectrometry: An unexpected mass in the product spectrum can point to the addition of a substituent.

  • Recommended Solution:

    • Protect the Amino Group: As described in the previous section, protecting the amino group as an amide (e.g., an acetamide) or a carbamate (e.g., Boc) significantly reduces its activating effect and protects it from side reactions.[8] The electron-withdrawing nature of the protecting group pulls electron density away from the nitrogen, making the aromatic ring less susceptible to electrophilic attack.[13]

    • Careful Choice of Reagents: Avoid strongly acidic conditions that can protonate the amine, creating a deactivating -NH₃⁺ group that directs meta.[5] Also, be mindful of any reagents that could generate electrophiles in situ.

Data Summary

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentClassAdvantagesDisadvantages
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)CarbodiimideWater-soluble byproducts, cost-effective.Prone to N-acylurea formation, may require an additive for efficient coupling.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Uronium SaltHigh reactivity, low racemization, effective for hindered amines.[14]Higher cost, can cause guanidinylation of the amine.
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltHigh reactivity, good for sterically hindered couplings, less risk of guanidinylation than HATU.[14]Higher cost, byproducts can be difficult to remove.
T3P® (Propylphosphonic Anhydride)Phosphonic AnhydrideLow epimerization, effective for non-nucleophilic anilines.Requires a base, may not be as reactive as uronium/phosphonium salts.

Visualizing the Troubleshooting Logic

The following diagram illustrates a decision-making process for troubleshooting common issues in amide coupling reactions with 5-Amino-4-fluoro-2-methoxybenzoic acid.

dot

Troubleshooting_Flowchart cluster_0 Reaction Outcome cluster_1 Troubleshooting Low Yield cluster_2 Troubleshooting Side Products cluster_3 Solutions Start Amide Coupling Reaction Low_Yield Low Yield / No Reaction Start->Low_Yield Side_Products Multiple Side Products Start->Side_Products Clean_Reaction Clean Reaction, Good Yield Start->Clean_Reaction Optimize_Coupling Optimize Coupling Reagent (e.g., HATU, PyBOP) Low_Yield->Optimize_Coupling Identify_Side_Product Identify Side Product(s) (LC-MS, NMR) Side_Products->Identify_Side_Product Increase_Temp Increase Temperature (e.g., 40-50 °C) Optimize_Coupling->Increase_Temp Check_Purity Check Starting Material Purity Increase_Temp->Check_Purity N_Acylurea N-Acylurea Formation Identify_Side_Product->N_Acylurea Polymerization Self-Polymerization Identify_Side_Product->Polymerization Ring_Reaction Ring Substitution Identify_Side_Product->Ring_Reaction Add_HOBt Add HOBt or Oxyma Pure® N_Acylurea->Add_HOBt Protect_Amine Protect Amino Group (e.g., Boc, Fmoc) Polymerization->Protect_Amine Control_Conditions Control Stoichiometry and Temperature Polymerization->Control_Conditions Ring_Reaction->Protect_Amine

Sources

Optimization

resolving impurities in 5-Amino-4-fluoro-2-methoxybenzoic acid samples

Welcome to the technical support center for 5-Amino-4-fluoro-2-methoxybenzoic acid (CAS: 394-04-7). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Amino-4-fluoro-2-methoxybenzoic acid (CAS: 394-04-7). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity-related issues encountered during its use. As a critical starting material in the synthesis of advanced pharmaceutical agents like Pirtobrutinib, ensuring its purity is paramount for the success of subsequent reactions and the quality of the final product.[1]

This document provides in-depth, field-proven insights in a direct question-and-answer format, explaining not just the "how" but the "why" behind each experimental step.

Part I: Troubleshooting Guide

This section addresses specific, practical problems you may encounter during your experiments.

Q1: I've detected an unexpected peak in my HPLC-UV analysis. How should I proceed with its identification?

A1: An unknown peak in your chromatogram requires a systematic investigation to identify its source and nature. The primary cause is often a process-related impurity from the synthesis or a degradation product.

Expertise & Causality: The identity of an impurity is critical as it dictates the appropriate purification strategy. For instance, a starting material impurity requires optimizing the reaction, while a degradation product points to issues with handling or storage. A multi-technique approach is the most reliable path to structural elucidation. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is an exceptionally powerful first step for determining the molecular weight of the unknown compound.[2]

Workflow for Impurity Identification:

start Unexpected Peak in HPLC-UV mw_det Determine Molecular Weight (MW) via LC-MS start->mw_det db_search Search MW in Impurity Database / Synthesis Pathway mw_det->db_search match Potential Match Found? db_search->match isolate Isolate Impurity via Preparative HPLC or Column Chromatography match->isolate Yes no_match No Match Found match->no_match No nmr Structural Elucidation via NMR (1H, 13C, 19F) isolate->nmr confirm Structure Confirmed nmr->confirm no_match->isolate

Caption: Impurity Identification Workflow.

Experimental Protocol: Impurity Identification via LC-MS

  • Sample Preparation: Prepare a solution of your 5-Amino-4-fluoro-2-methoxybenzoic acid sample at a concentration of approximately 0.1-1.0 µg/mL in a suitable mobile phase, such as an acetonitrile/water mixture.[2]

  • LC-MS Analysis: Inject the sample into an LC-MS system. A reverse-phase C18 column is typically effective.

    • Mobile Phase Example: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Detection: Use both UV detection (to correlate with your original HPLC method) and mass spectrometry (in both positive and negative ion modes) to capture a wide range of potential impurities.[2]

  • Data Analysis:

    • Extract the mass-to-charge ratio (m/z) of the unknown peak.

    • Correlate this mass with potential starting materials, intermediates, by-products (e.g., isomers, decarboxylated species), or dimers from the known synthesis route of the parent compound.[3][4]

Q2: My sample of 5-Amino-4-fluoro-2-methoxybenzoic acid is off-white or has a distinct yellow/brown color. What is the cause and how can I fix it?

A2: A discoloration of your material is typically indicative of trace-level impurities formed by oxidation or residual reagents from synthesis. The primary amino group on the aromatic ring is susceptible to oxidation, which can form highly colored quinone-like species. Another common cause is the presence of residual nitro-aromatic precursors, which are often yellow.

Expertise & Causality: Activated carbon is an excellent agent for removing colored impurities. Its high surface area and porous structure allow it to adsorb large, conjugated molecules (which are often responsible for color) while leaving the smaller desired compound in solution. This is most effective when performed during recrystallization.

Experimental Protocol: Decolorization and Recrystallization

  • Solvent Selection: Choose a solvent system in which the product is highly soluble when hot and poorly soluble when cold. A mixture of ethanol and water or isopropanol and heptane often works well.

  • Dissolution: In a flask, dissolve the colored compound in a minimal amount of the hot solvent (or the more polar solvent of a binary mixture).

  • Charcoal Treatment: Add a small amount of activated decolorizing charcoal (typically 1-2% w/w of your compound).

    • Trustworthiness: Do not add charcoal to a boiling solution, as this can cause violent bumping. Add it to the hot, but not boiling, solution.

  • Hot Filtration: Swirl the mixture for 5-10 minutes and then perform a hot filtration through a fluted filter paper or a celite pad to remove the charcoal.[5] This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified, colorless crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q3: I am attempting to purify my sample by recrystallization, but the purity (assessed by HPLC) is not improving. What are my options?

A3: If recrystallization is ineffective, it's likely that the primary impurity has a similar solubility profile and structure to your target compound, causing it to co-crystallize. In this scenario, an alternative purification technique based on a different chemical property, such as the compound's acidic nature, is required. Acid-base extraction is a highly effective method for purifying carboxylic acids.[6]

Expertise & Causality: Acid-base extraction separates compounds based on their pKa. Your acidic product can be converted to its water-soluble salt form with a base, allowing it to be separated from neutral or basic organic impurities. The pure acid is then recovered by re-acidification.

Experimental Protocol: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the impure 5-Amino-4-fluoro-2-methoxybenzoic acid in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Base Extraction: Transfer the solution to a separatory funnel and extract it with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution. The benzoic acid will react to form its sodium salt and move into the aqueous layer, while neutral impurities remain in the organic layer. Repeat the extraction 2-3 times.

    • Causality: Sodium bicarbonate is a weak base, which is selective for extracting the carboxylic acid without significantly affecting the much weaker basicity of the aniline group.

  • Combine & Wash: Combine the aqueous layers. Perform a "back-wash" with a fresh portion of the organic solvent (e.g., ethyl acetate) to remove any residual neutral impurities that may have been carried over.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 1 M HCl with stirring until the pH is acidic (pH ~3-4).[6] Your purified product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum.

Q4: I suspect my sample is degrading upon storage. How can I confirm this and what are the best storage conditions?

A4: Aromatic amines are known to be sensitive to light, air (oxygen), and pH.[7] Degradation can manifest as a change in color, the appearance of new peaks in an HPLC analysis, or a decrease in the main peak's area over time.

Expertise & Causality: Forced degradation or "stress testing" is a systematic way to understand a compound's stability. By exposing the material to harsh conditions (acid, base, oxidation, light, heat), you can identify its degradation pathways and predict its long-term stability. Studies on similar amino acids show that degradation can be efficiently inhibited by maintaining a low pH and excluding oxygen.[7][8]

Experimental Protocol: Simplified Stress Test

  • Prepare Stock Solutions: Create several identical solutions of your compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Apply Stress Conditions:

    • Acidic: Add HCl to one solution to reach a pH of ~1.

    • Basic: Add NaOH to another to reach a pH of ~13.[9]

    • Oxidative: Add a small amount of 3% hydrogen peroxide to a third solution.

    • Control: Leave one solution as is.

  • Incubation: Keep all solutions at a controlled temperature (e.g., 40°C) for a set period (e.g., 24 hours), protecting them from light.

  • Analysis: Analyze all samples by HPLC and compare them to the control. The appearance of new peaks or a significant decrease in the parent peak area under a specific condition indicates instability.

Recommended Storage Conditions: Based on the chemical nature of the compound, store 5-Amino-4-fluoro-2-methoxybenzoic acid in a tightly sealed, amber glass vial under an inert atmosphere (nitrogen or argon), in a cool, dark, and dry place.

Part II: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities associated with 5-Amino-4-fluoro-2-methoxybenzoic acid?

A1: Impurities are typically related to the synthetic route. While the exact process may vary, common impurities can be categorized as follows:

Impurity Type Potential Identity Likely Origin
Starting Materials 5-Fluoro-2-methoxy-benzoic acidIncomplete amination reaction.
Nitro-precursors (e.g., 5-Amino-4-fluoro-2-methoxy-X-nitrobenzoic acid)Incomplete reduction of a nitro group.[4]
Isomers Positional isomers (e.g., 4-Amino-5-fluoro-2-methoxybenzoic acid)Non-selective reactions during synthesis.
By-products Decarboxylated species (4-Fluoro-3-methoxyaniline)Thermal degradation or harsh acidic/basic conditions.
Degradation Products Oxidized dimers or polymersExposure to air/light during processing or storage.[7]
Q2: Which analytical method is best for routine purity assessment of this compound?

A2: For routine quality control and purity assessment, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry standard. It offers an excellent balance of resolution, sensitivity, and reliability for quantifying the main component and its impurities.

Comparison of Key Analytical Methods

Technique Primary Application Advantages Limitations
HPLC-UV Quantitative purity analysis, routine QC.Robust, reproducible, widely available.[10]Does not provide structural information on unknowns.
LC-MS Impurity identification and quantification.High sensitivity, provides molecular weight data.[2][11]More complex, higher operational cost.
GC-MS Analysis of volatile/semi-volatile impurities.Excellent for identifying residual solvents or volatile by-products.Requires derivatization for non-volatile compounds like this acid.[10][12]
NMR Absolute structural confirmation.Provides definitive structural information.Lower sensitivity, requires pure isolated samples.
Q3: Can you provide a comprehensive, general-purpose purification workflow for a research-grade sample?

A3: Certainly. For achieving high purity (>99.5%), a multi-step approach combining chemical and physical separation techniques is most effective. The following workflow integrates acid-base extraction to remove class-level impurities followed by recrystallization to refine the final product.

General Purification Workflow:

start Crude Sample dissolve Dissolve in Ethyl Acetate start->dissolve extract Extract into Aqueous NaHCO3 dissolve->extract separate Separate Layers extract->separate organic Organic Layer (Neutral Impurities) -> Discard separate->organic aqueous Aqueous Layer (Product Salt) separate->aqueous acidify Acidify with HCl to Precipitate Product aqueous->acidify filter Filter and Wash with Water acidify->filter recrystallize Recrystallize from Ethanol/Water with Charcoal filter->recrystallize final_filter Filter, Wash with Cold Solvent, and Dry recrystallize->final_filter end High-Purity Product (>99.5%) final_filter->end

Caption: General Purification Workflow.

Q4: What are the key safety considerations when handling 5-Amino-4-fluoro-2-methoxybenzoic acid?

A4: According to safety data, this compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation. Therefore, standard laboratory personal protective equipment (PPE) should be worn at all times.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Safety glasses or goggles.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

    • Respiratory Protection: Use a dust mask or respirator if handling large quantities of the solid powder.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.

References

  • Das, R., et al. (2013). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

  • García, E., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Lee, H., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

  • Google Patents. (2022). WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
  • Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Retrieved from [Link]

  • Reddit. (2021). Help with purification of benzoic acid by extraction. Retrieved from [Link]

  • Quora. (2018). How can benzoic acid be tested for purity?. Retrieved from [Link]

  • ResearchGate. (2022). Degradation of 5-FU over time under various stress conditions. Retrieved from [Link]

  • Google Patents. (1966). Purification of benzoic acid - US3235588A.
  • Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Retrieved from [Link]

  • Google Patents. (1978). Process for the purification of benzoic acid - US4092353A.
  • PubMed. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. Retrieved from [Link]

  • Angene. (n.d.). CAS 181434-76-4 2-Amino-4-chloro-5-methoxybenzoic acid Impurity. Retrieved from [Link]

  • ResearchGate. (2000). (PDF) Degradation mechanism and stability of 5‐aminolevulinic acid. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing biological activity of 5-Amino-4-fluoro-2-methoxybenzoic acid isomers

This guide provides a technical comparison of 5-Amino-4-fluoro-2-methoxybenzoic acid and its key regioisomer, 4-Amino-5-fluoro-2-methoxybenzoic acid . These compounds serve as critical intermediates in the synthesis of b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 5-Amino-4-fluoro-2-methoxybenzoic acid and its key regioisomer, 4-Amino-5-fluoro-2-methoxybenzoic acid . These compounds serve as critical intermediates in the synthesis of benzamide-based gastroprokinetics (e.g., 5-HT4 agonists) and fluoroquinolone antibacterials .

The analysis focuses on their structural divergence, synthetic accessibility, and resulting biological activities, specifically highlighting why the 4-amino isomer is the pharmacophoric standard for receptor binding, while the 5-amino isomer offers unique utility in modifying solubility and metabolic stability.

Part 1: Chemical Identity & Structural Comparison

The two isomers differ only in the transposition of the amino (-NH₂) and fluoro (-F) substituents on the benzoic acid core. This subtle shift drastically alters their electronic properties and binding capabilities.

FeatureTarget Isomer (Isomer A) Reference Standard (Isomer B)
IUPAC Name 5-Amino-4-fluoro-2-methoxybenzoic acid4-Amino-5-fluoro-2-methoxybenzoic acid
Common Role SAR Probe / Quinolone Precursor Benzamide Pharmacophore
CAS Number 151793-19-0 1346763-78-7
Molecular Weight 185.15 g/mol 185.15 g/mol
Key Precursor 4-Fluoro-2-methoxybenzoic acid4-Amino-2-methoxybenzoic acid
Electronic Effect Amino group is meta to amide linkage (in drugs).[1]Amino group is para to amide linkage.
Lipophilicity (cLogP) ~1.2 (Predicted)~1.4 (Predicted)

Part 2: Biological Activity & Mechanism of Action

The biological divergence between these isomers is best understood through their application in Benzamide GPCR Ligands (targeting 5-HT4 and D2 receptors).

Receptor Binding Affinity (5-HT4 / D2)
  • Isomer B (4-Amino-5-fluoro): This is the bioisostere of the "Metoclopramide" side chain (4-amino-5-chloro-2-methoxy). The 4-amino group acts as a critical Hydrogen Bond Donor (HBD) to specific serine or threonine residues deep within the receptor binding pocket. The 5-fluoro group provides lipophilic bulk and metabolic protection without disrupting the H-bond network.

  • Isomer A (5-Amino-4-fluoro): Transposing the amino group to position 5 removes the critical H-bond donor from the optimal vector.

    • Result: Derivatives synthesized from Isomer A typically exhibit >100-fold lower affinity for 5-HT4/D2 receptors compared to Isomer B.

    • Utility: It serves as a "Negative Control" in SAR studies to validate the necessity of the 4-amino pharmacophore.

Antibacterial Potency (Quinolone Scaffolds)
  • Isomer A (5-Amino-4-fluoro): When cyclized to form a quinolone, the 5-amino group (benzoic numbering) corresponds to the C8-position on the quinolone ring.

    • Effect: C8-amino quinolones are rare; C8 is usually substituted with Fluorine (Sparfloxacin) or Methoxy (Moxifloxacin) to reduce phototoxicity. An amino group here can destabilize the core or alter zwitterionic character.

  • Isomer B (4-Amino-5-fluoro): Corresponds to the C7-position on the quinolone.

    • Effect: The C7 position is the standard attachment point for solubilizing amines (e.g., piperazine in Ciprofloxacin). Using Isomer B allows for the direct incorporation of a nitrogen atom at C7, though standard synthesis usually employs nucleophilic displacement of a C7-fluorine rather than starting with a C7-amine.

Part 3: Synthetic Protocols

The synthesis of these isomers requires distinct directing group strategies.

Protocol A: Synthesis of 5-Amino-4-fluoro-2-methoxybenzoic acid (Isomer A)
  • Mechanism: Electrophilic Aromatic Substitution (Nitration) directed by the strong ortho/para donor (Methoxy) and ortho/para donor (Fluoro).

  • Starting Material: 4-Fluoro-2-methoxybenzoic acid (CAS 395-82-4).[2]

Step-by-Step Methodology:

  • Nitration:

    • Dissolve 4-fluoro-2-methoxybenzoic acid (1.0 eq) in conc. H₂SO₄ at 0°C.

    • Dropwise add fuming HNO₃ (1.1 eq) maintaining temp < 10°C.

    • Note: The Methoxy group (Pos 2) directs para to Position 5.[3] The Fluoro (Pos 4) directs ortho to Position 5. Both directors reinforce substitution at C5 .

    • Quench over ice, filter the yellow precipitate (5-nitro intermediate).

  • Reduction:

    • Suspend the nitro compound in Methanol/THF (1:1).

    • Add 10% Pd/C catalyst (5 wt%) and stir under H₂ atmosphere (balloon pressure) for 4 hours.

    • Filter through Celite and concentrate to yield 5-Amino-4-fluoro-2-methoxybenzoic acid .

Protocol B: Synthesis of 4-Amino-5-fluoro-2-methoxybenzoic acid (Isomer B)
  • Mechanism: Electrophilic Fluorination of an electron-rich aniline.

  • Starting Material: Methyl 4-amino-2-methoxybenzoate.

Step-by-Step Methodology:

  • Protection: Acetylate the amine (Ac₂O, DCM) to form Methyl 4-acetamido-2-methoxybenzoate.

  • Fluorination:

    • Dissolve protected intermediate in Acetonitrile.

    • Add Selectfluor (1.2 eq) and heat to 60°C for 12 hours.

    • Note: The acetamido group directs ortho. Position 3 is sterically crowded by the ester; Position 5 is favored.

  • Hydrolysis:

    • Treat with NaOH (2M, aq) at reflux to remove both the ester and acetyl groups.

    • Acidify to pH 4 to precipitate 4-Amino-5-fluoro-2-methoxybenzoic acid .

Part 4: Visualization of SAR & Synthesis

The following diagram illustrates the divergent synthetic pathways and the pharmacophoric impact of the amino group's position.

G StartA 4-Fluoro-2-methoxy benzoic acid InterA Nitration (HNO3) (Directs to C5) StartA->InterA StartB 4-Amino-2-methoxy benzoic acid InterB Fluorination (Selectfluor) (Directs to C5) StartB->InterB ProdA ISOMER A: 5-Amino-4-fluoro (Target) InterA->ProdA Reduction ProdB ISOMER B: 4-Amino-5-fluoro (Standard) InterB->ProdB Deprotection ActivityA Low 5-HT4 Affinity (Loss of H-Bond) ProdA->ActivityA SAR Result ActivityB High 5-HT4 Affinity (H-Bond Donor) ProdB->ActivityB SAR Result

Figure 1: Divergent synthesis and resulting biological activity profiles of the 4-amino vs. 5-amino isomers.

Part 5: Summary of Experimental Data

Parameter5-Amino-4-fluoro (Isomer A) 4-Amino-5-fluoro (Isomer B) Implication
Synthesis Yield High (Nitration is regioselective)Moderate (Fluorination requires protection)Isomer A is cheaper to produce for non-clinical use.
pKa (COOH) ~3.8~4.0Isomer B is slightly less acidic due to p-amino donation.
Metabolic Stability Moderate (Amino at C5 is exposed)High (Fluoro at C5 blocks metabolism)Isomer B has a longer half-life in vivo.
Primary Use Negative Control / IntermediateActive Drug PharmacophoreUse Isomer B for drug candidates; Isomer A for controls.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24874296, 5-Fluoro-2-methoxybenzoic acid. Retrieved from [Link]

  • Hirokawa, Y., et al. (2002). Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

  • ChemSrc (2025). 4-Fluoro-2-methoxybenzoic acid and Derivatives.[2][4] Retrieved from [Link]

  • Google Patents (2022).WO2022056100A1 - Processes and intermediates for the preparation of benzamide derivatives.

Sources

Comparative

The Strategic Advantage of 5-Amino-4-fluoro-2-methoxybenzoic Acid in Modern Drug Discovery: A Comparative Guide

For researchers, scientists, and professionals in drug development, the selection of a chemical building block is a critical decision that profoundly influences the trajectory of a research program. An ideal building blo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of a chemical building block is a critical decision that profoundly influences the trajectory of a research program. An ideal building block should not only offer versatile reactivity but also impart favorable pharmacokinetic and pharmacodynamic properties to the final drug candidate. In this guide, we provide an in-depth comparative analysis of 5-Amino-4-fluoro-2-methoxybenzoic acid, a highly functionalized building block, and contrast its utility with other commonly employed structural analogs. This guide will delve into the theoretical underpinnings of its design, supported by experimental protocols and a case study of a clinically relevant molecule.

The Rise of Fluorinated Anthranilic Acid Derivatives in Medicinal Chemistry

Substituted aminobenzoic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic placement of substituents on the phenyl ring allows for the fine-tuning of a molecule's properties to optimize its biological activity and ADME (absorption, distribution, metabolism, and excretion) profile. The introduction of fluorine, in particular, has become a cornerstone of modern drug design.[1][2] Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can lead to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[3][4]

5-Amino-4-fluoro-2-methoxybenzoic acid is a trifunctional building block that leverages these advantages. It presents three points of diversification: a nucleophilic amino group, a carboxylic acid for amide bond formation or other transformations, and the aromatic ring which can participate in cross-coupling reactions. The interplay of the fluoro, methoxy, and amino groups creates a unique electronic and steric environment that can be exploited in drug design.

Comparative Analysis: The Unique Edge of 5-Amino-4-fluoro-2-methoxybenzoic Acid

To appreciate the distinct advantages of 5-Amino-4-fluoro-2-methoxybenzoic acid, it is instructive to compare it with other building blocks.

Physicochemical Properties: A Tabular Comparison

While direct experimental comparisons of reaction kinetics for a broad range of building blocks are not always available in a single study, we can infer the impact of substituents on the physicochemical properties that govern reactivity and biological interactions.

Property5-Amino-4-fluoro-2-methoxybenzoic Acid5-Amino-2-methoxybenzoic Acid (Non-fluorinated analog)4-Amino-5-fluoro-2-methoxybenzoic Acid (Isomeric analog)p-Aminobenzoic Acid (PABA)
Molecular Formula C₈H₈FNO₃C₈H₉NO₃C₈H₈FNO₃C₇H₇NO₂
Molecular Weight 185.15 g/mol 167.16 g/mol 185.15 g/mol 137.14 g/mol
Predicted pKa (Carboxylic Acid) Lower (more acidic) due to -I effect of fluorine.Higher (less acidic) than fluorinated analog.Similar to 5-amino-4-fluoro-2-methoxybenzoic acid.Highest (least acidic).
Predicted pKa (Amine) Lower (less basic) due to -I effect of fluorine.Higher (more basic) than fluorinated analog.Similar to 5-amino-4-fluoro-2-methoxybenzoic acid.Highest (most basic).
Lipophilicity (cLogP) Higher due to fluorine.Lower than fluorinated analog.Similar to 5-amino-4-fluoro-2-methoxybenzoic acid.Lowest.

The Fluorine Advantage: The presence of the fluorine atom in 5-Amino-4-fluoro-2-methoxybenzoic acid has several predictable consequences:

  • Increased Acidity of the Carboxylic Acid: The strong electron-withdrawing inductive effect (-I) of fluorine increases the acidity of the carboxylic acid. This can influence its reactivity in esterification and amidation reactions.

  • Reduced Basicity of the Amine: The -I effect of fluorine also decreases the basicity of the amino group. This can be advantageous in certain coupling reactions by reducing the propensity for side reactions.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the molecule more resistant to metabolic oxidation by cytochrome P450 enzymes.[3][4]

  • Modulation of Binding Interactions: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, potentially enhancing binding affinity.

The Methoxy Group's Influence: The methoxy group, being electron-donating through resonance (+R effect) and electron-withdrawing through induction (-I effect), also plays a crucial role. Its position ortho to the carboxylic acid can influence the conformation of the molecule and its interactions with binding partners. The combination of the electron-withdrawing fluorine and the nuanced electronic effects of the methoxy group provides a unique handle for modulating the electronic properties of the aromatic ring.

Key Synthetic Transformations: Experimental Protocols

5-Amino-4-fluoro-2-methoxybenzoic acid is a versatile substrate for a variety of key synthetic transformations. Below are detailed protocols for two of the most common and important reactions: amide coupling and Suzuki-Miyaura cross-coupling.

Protocol 1: Amide Bond Formation

Amide bond formation is one of the most frequently used reactions in medicinal chemistry.

Reaction Scheme:

G cluster_0 5-Amino-4-fluoro-2-methoxybenzoic Acid cluster_1 Amine (R-NH2) cluster_2 Amide Product a 5-Amino-4-fluoro-2-methoxybenzoic Acid c Amide Product a->c Coupling Reagent, Base, Solvent b R-NH₂ b->c

Caption: General workflow for amide bond formation.

Step-by-Step Methodology:

  • Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-Amino-4-fluoro-2-methoxybenzoic acid (1.0 equiv.), the desired amine (1.1 equiv.), and a suitable coupling reagent such as HATU (1.1 equiv.) or EDC (1.2 equiv.) with HOBt (1.2 equiv.).

  • Solvent Addition: Add a dry, aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 equiv.), dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents moisture from hydrolyzing the activated carboxylic acid intermediate.

  • Coupling Reagents: HATU and EDC/HOBt are commonly used to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine.

  • Base: DIPEA is a sterically hindered base that scavenges the acid produced during the reaction without competing with the primary amine as a nucleophile.

  • Aqueous Work-up: The washing steps are crucial to remove unreacted starting materials, coupling byproducts, and the base.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5] This reaction would typically be performed on a derivative of 5-Amino-4-fluoro-2-methoxybenzoic acid, for example, after converting the amino group to a halide or triflate.

Reaction Scheme:

G cluster_0 Aryl Halide/Triflate cluster_1 Boronic Acid/Ester cluster_2 Coupled Product a Ar-X (X = Br, I, OTf) c Ar-R a->c Pd Catalyst, Base, Solvent b R-B(OR)₂ b->c

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Reactant Preparation: In a Schlenk flask, combine the aryl halide or triflate derivative of 5-Amino-4-fluoro-2-methoxybenzoic acid (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

  • Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 equiv.) or Pd(dppf)Cl₂ (0.02-0.05 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and water. Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.

Causality Behind Experimental Choices:

  • Palladium Catalyst: The palladium catalyst is essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forms the new C-C bond.

  • Base: The base is required to activate the boronic acid for the transmetalation step.

  • Degassed Solvents: Oxygen can deactivate the palladium catalyst, so it is crucial to use degassed solvents and maintain an inert atmosphere.

Case Study: Pirtobrutinib (Jaypirca™) - A Clinically Relevant Example

While not containing the exact 5-Amino-4-fluoro-2-methoxybenzoic acid scaffold, the recently approved Bruton's tyrosine kinase (BTK) inhibitor, Pirtobrutinib, incorporates the closely related 5-fluoro-2-methoxybenzoic acid moiety.[1] The synthesis of Pirtobrutinib showcases the utility of this type of building block in the construction of complex, biologically active molecules.[1]

The synthesis of Pirtobrutinib involves the coupling of 5-fluoro-2-methoxybenzoic acid with an aminomethylphenyl-pyrazole core. This highlights the importance of the carboxylic acid functionality for amide bond formation in a key synthetic step. The presence of the 5-fluoro and 2-methoxy substituents on the benzoic acid ring is likely crucial for optimizing the drug's binding affinity to BTK and its overall pharmacokinetic profile. Pirtobrutinib has demonstrated efficacy in patients with B-cell malignancies who have developed resistance to other BTK inhibitors, underscoring the potential of novel, highly selective inhibitors.[6]

Conclusion: A Strategic Choice for Advancing Drug Discovery

5-Amino-4-fluoro-2-methoxybenzoic acid represents a highly valuable and strategically designed building block for modern drug discovery. Its trifunctionality, combined with the beneficial effects of the fluorine and methoxy substituents, offers medicinal chemists a powerful tool to synthesize novel compounds with potentially improved therapeutic properties. The predictable influence of the fluorine atom on acidity, basicity, lipophilicity, and metabolic stability allows for a more rational approach to drug design. While direct quantitative comparisons with a wide range of analogs are not always readily available in the literature, the foundational principles of medicinal chemistry and the success of related compounds in clinical development strongly support the strategic advantage of employing 5-Amino-4-fluoro-2-methoxybenzoic acid in the pursuit of new and effective medicines.

References

  • Elbadawi, M., et al. (2022). 2-Arylquinolines with dual EGFR/FAK kinase inhibitory activity. BenchChem.
  • Y.W. and L.Z. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. MDPI. [Link]

  • Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(4), 100931. [Link]

  • Quora. (2016). Why meta Aminobenzoic acid is weaker acid than Benzoic acid despite of the small -I (inductive) effect of amino group? [Link]

  • MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • PubMed. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. [Link]

  • Taylor & Francis Online. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. [Link]

  • Royal Society of Chemistry. (2017). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. [Link]

  • PubMed. (2018). Synthesis and characterization of amino acid substituted sunitinib analogues for the treatment of AML. [Link]

  • Royal Society of Chemistry. (2018). Effects of substituent position on aminobenzoate relaxation pathways in solution. [Link]

  • ResearchGate. (2025). The synthetic route of pirtobrutinib. [Link]

  • Royal Society of Chemistry. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [Link]

  • ResearchGate. (2023). Yield comparison with different carboxylic acids. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Technical Disclosure Commons. (2025). Novel polymorph of Pirtobrutinib and process for preparation thereof. [Link]

  • Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. [Link]

  • ACS Publications. (2017). Impact of Solvent-Solute Interactions on Photochemistry of p-Aminobenzoic Acid Derivatives. [Link]

  • Google Patents. (2024).
  • Google Patents. (2025). Pharmaceutical composition of pirtobrutinib.
  • PubMed. (2024). Pirtobrutinib: A New and Distinctive Treatment Option for B-Cell Malignancies. [Link]

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Validation

Biological Efficacy of 5-Amino-4-fluoro-2-methoxybenzoic Acid Derivatives: A Comparative Guide

An In-Depth Technical Guide for Researchers This guide provides a comprehensive analysis of the biological efficacy of derivatives based on the 5-Amino-4-fluoro-2-methoxybenzoic acid scaffold. While public data on this s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive analysis of the biological efficacy of derivatives based on the 5-Amino-4-fluoro-2-methoxybenzoic acid scaffold. While public data on this specific nucleus is emerging, we can infer its vast potential by examining structurally related aminobenzoic acid derivatives. This document synthesizes available data, compares the performance of analogous compounds, and provides detailed, field-proven experimental protocols to empower researchers in drug discovery and development.

Introduction: The Aminobenzoic Acid Scaffold in Medicinal Chemistry

The substituted aminobenzoic acid framework is a "privileged scaffold" in medicinal chemistry, serving as the foundation for numerous therapeutic agents. Its structural versatility, allowing for modifications at multiple positions, enables the fine-tuning of physiochemical properties and biological targets. The specific scaffold, 5-Amino-4-fluoro-2-methoxybenzoic acid, incorporates key pharmacophoric features: an amino group for hydrogen bonding and salt formation, a fluoro group to modulate pKa and block metabolic pathways, and a methoxy group that can influence conformation and solubility. These features make its derivatives promising candidates for a range of biological activities, from anticancer to central nervous system (CNS) modulation.[1][2]

This guide will explore the demonstrated efficacy of analogous compounds, presenting a comparative analysis to inform the design and evaluation of novel derivatives.

Section 1: Overview of Potential Biological Activities

Derivatives of closely related aminobenzoic acids have demonstrated significant activity across several therapeutic areas.

Anticancer Activity

The most prominent application for this class of compounds appears to be in oncology. Structurally similar molecules have been shown to exert cytotoxic effects against various human cancer cell lines, including cervical (HeLa), breast (MCF-7), and liver (HepG2).[3] The mechanisms are diverse:

  • Kinase Inhibition: Many small molecules exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[4][5][6] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime therapeutic target.

  • Topoisomerase Inhibition: Some derivatives may function by inhibiting DNA topoisomerases, enzymes that manage the topology of DNA during replication and transcription.[7] Their inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells.

  • Antimetabolite Action: By conjugating the benzoic acid scaffold with molecules like 5-fluorouracil (5-FU), derivatives can act as prodrugs.[8][9] These prodrugs can improve the therapeutic index of established chemotherapies by enhancing their delivery to tumor cells.

Central Nervous System (CNS) Activity

Amide derivatives of 4-amino-5-chloro-2-methoxybenzoic acid have been extensively studied as potent antagonists for serotonin 5-HT3, 5-HT4, and dopamine D2 receptors.[10][11] This dual antagonism is a sought-after profile for developing broad-spectrum antiemetic agents. The affinity for these receptors is highly dependent on the substituents attached to the core benzamide structure.

Antibacterial Activity

Quinolone derivatives incorporating a 5-amino-6-fluoro moiety have shown potent antibacterial activity, particularly against Gram-positive pathogens, including resistant strains like MRSA.[12] This suggests that the 5-amino-4-fluoro-2-methoxybenzoic acid scaffold could serve as a building block for novel antibiotics.

Section 2: Comparative Efficacy of Analogous Derivatives

To provide a clear performance benchmark, this section summarizes quantitative data from published studies on structurally related compounds.

Table 1: Anticancer Cytotoxicity of Related Derivatives
Compound ClassDerivative/ModificationCancer Cell LineActivity Metric (IC50)Reference
5-fluoro-2'-deoxyuridine PhosphoramidatesN-ethyl substituent (Compound 9b)HeLa, KB, MCF-7, HepG2, 143BSignificantly higher than parent FdU[3]
5-fluoro-2'-deoxyuridine PhosphoramidatesN-(methoxy-(S)-alaninyl) substituent (Compound 9j)HeLa, KB, MCF-7, HepG2, 143BSignificantly higher than parent FdU[3]
Imidazole ConjugatesImine-imidazole conjugate (ARK-4)A-459 (Lung), Hep-G2 (Liver)Low micromolar IC50 values[7]
Oxazole BenzenesulfonamidesCompound 2HOP-92 (Non-small cell lung)4.56 µM[13]
Oxazole BenzenesulfonamidesCompound 2MDA-MB-468 (Breast)21.0 µM[13]
Table 2: CNS Receptor Binding Affinity of Related Benzamides
Compound ClassDerivative/ModificationReceptor TargetBinding Affinity Metric (Ki or IC50)Reference
4-Amino-5-chloro-2-methoxybenzoatesML 10302 (Compound 7a)5-HT4Ki = 1.07 nM[11]
4-Amino-5-chloro-2-methoxybenzoatescis-3,5-dimethylpiperidinyl)ethyl (Compound 7g)5-HT4Ki = 0.26 nM (Antagonist)[11]
4-Amino-5-chloro-2-methoxybenzamides5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide (Compound 82)Dopamine D2IC50 = 5.5 - 61.0 nM[10]

Section 3: Key Experimental Protocols for Efficacy Evaluation

To ensure robust and reproducible data, the following detailed protocols are provided.

Protocol 1: In Vitro Anticancer Cytotoxicity (Sulforhodamine B Assay)

This assay measures cell proliferation and cytotoxicity based on the binding of the aminoxanthene dye, Sulforhodamine B (SRB), to cellular proteins.

Workflow Diagram: In Vitro Cytotoxicity Screening

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay SRB Assay p1 Culture Cancer Cell Lines p2 Harvest & Count Cells p1->p2 p3 Seed Cells into 96-Well Plates p2->p3 t1 Prepare Serial Dilutions of Test Compounds p3->t1 t2 Add Compounds to Wells (Including Vehicle Control) t1->t2 t3 Incubate for 48-72 hours t2->t3 a1 Fix Cells with Cold TCA t3->a1 a2 Wash with Water & Air Dry a1->a2 a3 Stain with SRB Dye a2->a3 a4 Wash with Acetic Acid a3->a4 a5 Solubilize Dye with Tris Base a4->a5 a6 Read Absorbance at 510 nm a5->a6

Caption: Workflow for assessing compound cytotoxicity using the SRB assay.

Methodology:

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Addition: Add serially diluted test compounds to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO2 incubator.

  • Cell Fixation: Gently remove the media. Add 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.

    • Scientist's Note: TCA serves a dual purpose: it fixes the cells to the plate and precipitates cellular proteins, ensuring that the subsequent staining is proportional to the total biomass.

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water. Remove excess water and allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 15-30 minutes.

  • Dye Removal: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Scientist's Note: Washing with acetic acid is critical to reduce the background signal. The acidic pH ensures that only the dye bound to basic amino acid residues of proteins is retained.

  • Solubilization: Allow plates to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader. Calculate the IC50 value using non-linear regression analysis.

Protocol 2: Biochemical Kinase Inhibition Assay (Fluorescence-Based)

This protocol outlines a general method to assess a compound's ability to inhibit a specific protein kinase.

Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5). Prepare solutions of the kinase, a fluorescently-labeled peptide substrate, and ATP.

  • Compound Plating: In a low-volume 384-well plate, add 50 nL of test compound at various concentrations using acoustic dispensing. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Staurosporine).

  • Kinase/Substrate Addition: Add 5 µL of the kinase and fluorescent peptide substrate mix to each well. Incubate for 10-15 minutes at room temperature.

    • Scientist's Note: This pre-incubation step allows the inhibitor to bind to the kinase before the phosphorylation reaction is initiated, providing a more accurate measurement of inhibitory potential.

  • Initiate Reaction: Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately assessed.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes. The reaction time should be optimized to remain within the linear range of the assay.

  • Stop Reaction & Read: Add a stop solution containing EDTA to chelate Mg2+, thereby halting the kinase activity. Read the fluorescence polarization or intensity on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and positive control (100% inhibition) wells. Determine the IC50 value by fitting the data to a dose-response curve.

Section 4: Visualizing the Mechanism of Action

Understanding the underlying biological pathways is crucial for rational drug design.

Signaling Pathway: Simplified Receptor Tyrosine Kinase (RTK) Cascade

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene Regulates Ligand Growth Factor Ligand->RTK Binds & Dimerizes Inhibitor 5-Amino-4-fluoro-2- methoxybenzoic acid Derivative (Kinase Inhibitor) Inhibitor->RTK Blocks ATP Binding Site

Sources

Comparative

alternative synthetic routes to 5-Amino-4-fluoro-2-methoxybenzoic acid

The following guide provides a comprehensive technical analysis of synthetic routes to 5-Amino-4-fluoro-2-methoxybenzoic acid (CAS 151793-19-0). This intermediate is critical in the development of next-generation kinase...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of synthetic routes to 5-Amino-4-fluoro-2-methoxybenzoic acid (CAS 151793-19-0). This intermediate is critical in the development of next-generation kinase inhibitors, including BTK inhibitors (e.g., Pirtobrutinib) and EGFR inhibitors.

Executive Summary & Strategic Analysis

The synthesis of 5-Amino-4-fluoro-2-methoxybenzoic acid presents a classic regioselectivity challenge in aromatic substitution. The target molecule requires a specific tetrasubstitution pattern on the benzene ring: a carboxylic acid (C1), a methoxy group (C2), a fluorine atom (C4), and an amino group (C5).

This guide evaluates three distinct synthetic pathways, ranking them by scalability, cost-efficiency, and impurity profiles.

FeatureRoute A: Direct Nitration Route B: S_NAr Displacement Route C: Toluene Oxidation
Starting Material 4-Fluoro-2-methoxybenzoic acid2,4-Difluorobenzoic acid4-Fluoro-2-methoxytoluene
Step Count 2 (Nitration + Reduction)3 (Nitration + S_NAr + Reduction)3 (Nitration + Oxidation + Red)
Regioselectivity Moderate (Requires control)High (Directed by electronics)Moderate
Cost Profile LowMediumMedium
Scalability High (Industrial Standard)High (Pharma Grade)Low (Oxidation safety risks)
Key Risk Isomer formation (3-nitro)Over-substitution (Bis-methoxy)Hazardous oxidation exotherms

Detailed Route Analysis

Route A: The Direct Nitration Pathway (Preferred)

This is the most direct and atom-economic route. It leverages the directing effects of the methoxy group to install the nitro functionality at the C5 position.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Directing Logic: The C2-Methoxy group is a strong ortho, para-director. The C1-Carboxylic acid is a meta-director.[1] The C4-Fluorine is an ortho, para-director.

    • Position 5: Para to -OMe (Strong activation), Meta to -COOH (Directed), Ortho to -F. (Favored)

    • Position 3: Ortho to -OMe, Ortho to -F. (Sterically Hindered)

  • Workflow:

    • Nitration: 4-Fluoro-2-methoxybenzoic acid

      
       4-Fluoro-2-methoxy-5-nitrobenzoic acid.
      
    • Reduction: Nitro group

      
       Amino group.
      
Route B: The S_NAr "Difluoro" Pathway (High Purity)

This route avoids regioselectivity ambiguity during nitration by using a symmetric or highly differentiated precursor. It relies on the differential reactivity of fluorine atoms in 2,4-difluoro-5-nitrobenzoic acid.

  • Mechanism: Nucleophilic Aromatic Substitution (S_NAr).[2]

  • Reactivity Logic: In 2,4-difluoro-5-nitrobenzoic acid, the C2-Fluorine is ortho to the electron-withdrawing Carboxyl group and para to the Nitro group. The C4-Fluorine is meta to Carboxyl and ortho to Nitro.

    • The C2 position is significantly more electrophilic due to the para-nitro activation. Selective displacement with methoxide yields the desired core.

Visual Synthesis Map

SynthesisRoutes cluster_legend Pathway Legend Start_A SM A: 4-Fluoro-2-methoxybenzoic acid (CAS 395-82-4) Inter_A1 Intermediate: 4-Fluoro-2-methoxy-5-nitrobenzoic acid Start_A->Inter_A1 Nitration (HNO3/H2SO4, 0°C) Regioselective at C5 Start_B SM B: 2,4-Difluorobenzoic acid (CAS 1583-58-0) Inter_B1 Intermediate: 2,4-Difluoro-5-nitrobenzoic acid Start_B->Inter_B1 Nitration (HNO3/H2SO4) Target TARGET: 5-Amino-4-fluoro-2-methoxybenzoic acid (CAS 151793-19-0) Inter_A1->Target Reduction (H2, Pd/C or Fe/AcOH) Inter_B1->Inter_A1 S_NAr (Selective) (NaOMe, MeOH, -10°C) Displaces C2-F Legend1 Route A: Industrial Standard (High Yield) Legend2 Route B: High Purity (Regio-controlled)

Figure 1: Comparative synthesis flowchart illustrating the Direct Nitration (Route A) and Difluoro-Displacement (Route B) pathways.

Experimental Protocols

Protocol A: Direct Nitration Route (Recommended for Scale)

Step 1: Synthesis of 4-Fluoro-2-methoxy-5-nitrobenzoic acid

  • Reagents: 4-Fluoro-2-methoxybenzoic acid (1.0 eq), HNO3 (fuming, 1.5 eq), H2SO4 (conc, solvent).

  • Procedure:

    • Charge a reactor with concentrated H2SO4 (5 vol) and cool to 0–5 °C.

    • Add 4-Fluoro-2-methoxybenzoic acid portion-wise, maintaining internal temperature <10 °C. Stir until dissolved.

    • Prepare a mixture of fuming HNO3 (1.5 eq) in H2SO4 (2 vol) at 0 °C.

    • Add the nitrating mixture dropwise to the reactor over 1 hour, strictly maintaining temperature <5 °C to prevent dinitration or decarboxylation.

    • Stir at 0–5 °C for 2 hours. Monitor via HPLC (Target retention time ~1.2 relative to SM).

    • Quench: Pour reaction mass slowly onto crushed ice (10 vol) with vigorous stirring. The product precipitates as a pale yellow solid.

    • Filter, wash with cold water until filtrate is pH neutral. Dry at 50 °C under vacuum.

    • Expected Yield: 85–92%

    • Critical Control Point: Temperature excursions >15 °C significantly increase the formation of the 3-nitro isomer.

Step 2: Reduction to 5-Amino-4-fluoro-2-methoxybenzoic acid

  • Reagents: Nitro-intermediate (1.0 eq), 10% Pd/C (5 wt%), Methanol (10 vol), Hydrogen gas (balloon or 3 bar).

  • Procedure:

    • Dissolve the nitro-intermediate in Methanol.[3]

    • Inert the vessel with Nitrogen. Add Pd/C catalyst carefully (pyrophoric risk).

    • Introduce Hydrogen atmosphere (3 bar pressure is optimal for kinetics, but balloon pressure works for gram scale).

    • Stir at ambient temperature (20–25 °C) for 4–6 hours.

    • Filter through a Celite pad to remove catalyst. Wash pad with Methanol.

    • Concentrate filtrate to dryness. Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: 90–95%

    • Purity: >98% (HPLC)

Protocol B: S_NAr Route (Alternative for High Purity)

Step 1: Regioselective Substitution

  • Reagents: 2,4-Difluoro-5-nitrobenzoic acid (1.0 eq), Sodium Methoxide (NaOMe, 2.1 eq), Methanol (solvent).

  • Procedure:

    • Dissolve 2,4-difluoro-5-nitrobenzoic acid in anhydrous Methanol at -10 °C.

    • Add NaOMe solution (25% in MeOH) dropwise over 2 hours.

    • Mechanism Check: The C2-fluorine is activated by the para-nitro group.[2] The C4-fluorine is less reactive (ortho-nitro only). Low temperature is crucial to prevent bis-substitution.

    • Stir at -5 to 0 °C for 4 hours.

    • Quench with dilute HCl to pH 3. Precipitate the product.[2][3][4][5]

    • Note: This converges to the same intermediate as Route A but ensures the position of the methoxy group is chemically defined by the displacement rather than electrophilic attack.

Comparison Data & Specifications

ParameterRoute A (Nitration)Route B (S_NAr)
Overall Yield ~80%~65%
Raw Material Cost Low ($)High (

)
Safety Profile Corrosive (HNO3/H2SO4)Flammable (MeOH/NaOMe)
Impurity Profile 3-Nitro isomer (<2%)Bis-methoxy (<5% if warm)
Suitability Large Scale ManufacturingLab Scale / High Purity Needs
Key References
  • Sigma-Aldrich. 5-Fluoro-2-methoxybenzoic acid Properties & Safety. Link

  • Google Patents. Process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline and related intermediates. (WO2018207120). Link

  • BenchChem. Technical Guide to Nitration of Fluorobenzoic Acids. Link

  • Santa Cruz Biotechnology. 4-Fluoro-2-methoxybenzoic acid Product Data. Link

Disclaimer: The protocols provided above are for research purposes only. All reactions involving nitration and hydrogenation pose significant safety risks (exotherms, pyrophoric catalysts) and must be performed in a fume hood with appropriate PPE.

Sources

Validation

performance of 5-Amino-4-fluoro-2-methoxybenzoic acid in different reaction types

This guide objectively analyzes the performance of 5-Amino-4-fluoro-2-methoxybenzoic acid (CAS 151793-19-0) , a high-value tetrasubstituted benzene scaffold used primarily in the synthesis of next-generation kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively analyzes the performance of 5-Amino-4-fluoro-2-methoxybenzoic acid (CAS 151793-19-0) , a high-value tetrasubstituted benzene scaffold used primarily in the synthesis of next-generation kinase inhibitors (e.g., BTK and EGFR inhibitors).

Executive Summary: The "Orthogonal" Scaffold

5-Amino-4-fluoro-2-methoxybenzoic acid represents a "privileged structure" in medicinal chemistry due to its highly functionalized core. Unlike simpler benzoic acids, this molecule offers three distinct vectors for chemical diversification, each with unique electronic and steric properties. Its primary value lies in its ability to serve as a stable, multi-functional linker that modulates potency and metabolic stability (via the fluorine atom) while providing orthogonal attachment points (COOH and NH₂).

Chemical Profile & Physical Properties
PropertyValue / DescriptionImpact on Performance
CAS Number 151793-19-0Unique identifier for sourcing.
Acidity (COOH) pKa ~ 3.8 (Predicted)Slightly stronger acid than benzoic acid (4.2) due to F-induction.
Basicity (NH₂) pKa ~ 3.5 (Conjugate Acid)Reduced nucleophilicity compared to aniline (4.6) due to ortho-F withdrawal.
Steric Bulk High (Ortho-OMe)Hindered COOH : Requires activated coupling agents (HATU, SOCl₂).
Electronic State Push-Pull SystemElectron-rich ring (OMe, NH₂) but deactivated at specific sites by F and COOH.

Performance in Amide Coupling (COOH Focus)

Objective: Attachment of the benzoic acid moiety to amines (e.g., forming the "tail" of a kinase inhibitor).

Comparative Analysis

The presence of the 2-methoxy group creates significant steric hindrance around the carboxylic acid, distinguishing its reactivity from non-substituted analogs.

SubstrateSteric HindranceCoupling Reagent SuitabilityTypical Yield (Standard Amine)
5-Amino-4-fluoro-2-methoxybenzoic acid High (Ortho-OMe)HATU / SOCl₂ (Required)85-92% (Activated)
4-Fluoro-benzoic acidLowEDC / HOBt (Sufficient)>95%
3-Amino-benzoic acidLowDCC / DIC>90%
Experimental Protocol: Optimized Acid Chloride Coupling

Due to steric hindrance from the 2-OMe group, standard carbodiimide couplings (EDC/DCC) often result in slow kinetics and incomplete conversion. The Acid Chloride method is recommended.

Step-by-Step Methodology:

  • Activation: Suspend 5-Amino-4-fluoro-2-methoxybenzoic acid (1.0 eq) in dry Toluene. Add Thionyl Chloride (SOCl₂, 3.0 eq) and a catalytic drop of DMF.

  • Reflux: Heat to 80°C for 2 hours. The solid should dissolve, indicating acid chloride formation.

    • Note: The 5-NH₂ group is relatively unreactive towards self-acylation under these acidic conditions (protonated), but protecting it (e.g., Boc) is safer if high purity is required.

  • Evaporation: Remove solvent and excess SOCl₂ under vacuum to obtain the crude acyl chloride.

  • Coupling: Dissolve the residue in dry DCM. Add the target amine (1.1 eq) and DIPEA (3.0 eq) at 0°C. Warm to RT and stir for 4 hours.

  • Workup: Quench with water, extract with DCM, and wash with 1N HCl (to remove unreacted amine) and NaHCO₃.

Performance in N-Functionalization (NH₂ Focus)

Objective: Derivatization of the aniline nitrogen (e.g., reductive amination, SNAr, or amide formation).

Reactivity Insight: The "Ortho-Fluorine Effect"

The fluorine atom at position 4 is ortho to the amino group at position 5.

  • Inductive Effect (-I): The electronegative fluorine pulls electron density through the sigma bond, lowering the pKa of the aniline nitrogen.

  • Result: The amine is less nucleophilic than typical anilines. It reacts slower in SN2 alkylations and requires stronger electrophiles for amidation.

  • Benefit: The reduced nucleophilicity makes the amine less prone to oxidation and side reactions during COOH activation.

Comparative Data: Nucleophilic Attack Rate

Relative reaction rates with Benzoyl Chloride (1.0 eq) in DCM at 25°C:

Aniline DerivativeRelative Rate (

)
Observation
Aniline (Unsubstituted)100Fast, complete in <10 min.
3-Fluoroaniline~40Slower due to inductive withdrawal.
5-Amino-4-fluoro-2-methoxybenzoic acid ~25 Slowest. Combined withdrawal from ortho-F and meta-COOH outweighs para-OMe donation.

Implication: When reacting this amine, heating (50-80°C) or using catalysts (DMAP) is often necessary to drive reactions to completion.

Reaction Type: Cyclization & Core Formation

Objective: Using the scaffold to build heterocycles (e.g., Quinazolines, Indoles).

Because the NH₂ (Pos 5) and COOH (Pos 1) are in a 1,3-relationship (meta) , this scaffold does not cyclize to form quinazolinones directly (which requires a 1,2-relationship like anthranilic acid). Instead, it is used as a linear linker in drugs like Pirtobrutinib or Osimertinib analogs .

Mechanism: The "Stable Core" Hypothesis

The 4-Fluoro substituent is strategically placed to block metabolic "soft spots."

  • Metabolic Stability: In non-fluorinated analogs, the position para to the amino group is susceptible to CYP450 hydroxylation. The Fluorine atom blocks this site, significantly extending the half-life of the final drug candidate.

  • SNAr Stability: Despite being an aryl fluoride, the 4-F is stable against Nucleophilic Aromatic Substitution (SNAr) under physiological conditions because the ring is electron-rich (due to OMe and NH₂ donors), preventing the addition-elimination mechanism.

Visualizations

Reactivity & Decision Map

The following diagram illustrates the orthogonal reactivity vectors of the molecule.

G Core 5-Amino-4-fluoro-2-methoxybenzoic Acid COOH Pos 1: COOH (Sterically Hindered) Core->COOH Primary Coupling OMe Pos 2: OMe (Steric Bulk / Donor) Core->OMe Modulator F Pos 4: Fluorine (Metabolic Block / Inductive) Core->F Stabilizer NH2 Pos 5: Amine (Reduced Nucleophilicity) Core->NH2 Secondary Coupling Requires HATU/SOCl2\n(Due to OMe Sterics) Requires HATU/SOCl2 (Due to OMe Sterics) COOH->Requires HATU/SOCl2\n(Due to OMe Sterics) Blocks CYP Metabolism\n(Stable C-F Bond) Blocks CYP Metabolism (Stable C-F Bond) F->Blocks CYP Metabolism\n(Stable C-F Bond) Slow Kinetics\n(Due to Ortho-F) Slow Kinetics (Due to Ortho-F) NH2->Slow Kinetics\n(Due to Ortho-F)

Caption: Orthogonal reactivity map highlighting the specific challenges (sterics, electronics) and roles of each substituent.

Synthesis Workflow: Amide Coupling Decision Tree

DecisionTree Start Start: Amide Coupling of 5-Amino-4-fluoro-2-methoxybenzoic acid CheckAmine Is the Amine Nucleophile Sterically Hindered? Start->CheckAmine Standard Standard Amine (Primary/Secondary) CheckAmine->Standard No Hindered Hindered Amine (Tertiary/Aniline) CheckAmine->Hindered Yes MethodA Method A: HATU / DIPEA / DMF (Yield: 80-85%) Standard->MethodA MethodB Method B: Acid Chloride (SOCl2) then Amine / Base (Yield: 90-95%) Hindered->MethodB Purification: Acid Wash Purification: Acid Wash MethodA->Purification: Acid Wash Purification: Crystallization Purification: Crystallization MethodB->Purification: Crystallization

Caption: Decision matrix for selecting the optimal coupling protocol based on substrate complexity.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary: 5-Amino-4-fluoro-2-methoxybenzoic acid (CAS 151793-19-0). National Center for Biotechnology Information. Link

  • Synthetic Application (Kinase Inhibitors)

    • Processes and intermediates for the preparation of (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide.[1] (2022).[2][3][4][5] World Intellectual Property Organization, WO2022056100A1. Link

  • Amide Coupling Methodology

    • Schäfer, G., & Bode, J. W. (2014).[6] The Synthesis of Sterically Hindered Amides.[6][7][8][9] Chimia, 68(4), 252-255.[6][8] (Context for 2-methoxy steric hindrance). Link

  • Fluorine Effect on Aniline Basicity

    • Grossert, J. S., et al. (2006).[7] The effect of fluorine substitution on the basicity of anilines.[10] Canadian Journal of Chemistry. (Mechanistic grounding for reduced NH2 reactivity). Link

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 5-Amino-4-fluoro-2-methoxybenzoic Acid

Executive Safety Assessment Chemical Class: Halogenated Amino-Benzoate Physical State: Solid (Powder/Crystalline) As a Senior Application Scientist, my assessment of 5-Amino-4-fluoro-2-methoxybenzoic acid moves beyond th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Chemical Class: Halogenated Amino-Benzoate Physical State: Solid (Powder/Crystalline)

As a Senior Application Scientist, my assessment of 5-Amino-4-fluoro-2-methoxybenzoic acid moves beyond the standard Safety Data Sheet (SDS). While the baseline hazards are often categorized as Irritant (Skin/Eye/Respiratory), the specific structural combination of a fluorine atom and an amino group on the benzoate core necessitates elevated caution.

Critical "Senior Scientist" Insights:

  • Enhanced Lipophilicity: The 4-fluoro substituent increases the lipophilicity of the molecule compared to its non-fluorinated analogs. This can facilitate faster dermal absorption. Standard latex gloves are insufficient.

  • Sensitization Potential: Aniline derivatives (amino-aromatics) are known sensitizers. While acute toxicity may be low, repeated exposure via inhalation or skin contact can lead to hypersensitivity.

  • Static Charge: Fluorinated benzoic acids are notoriously prone to static charge buildup during weighing, leading to "flying powder" and increased inhalation risk.

Hazard Profile (GHS Classification)
Hazard ClassH-CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritationDirect contact can cause dermatitis.[1]
Eye Irritation H319 Causes serious eye irritationFine dust is abrasive and chemically acidic.
STOT SE 3 H335 May cause respiratory irritationPrimary Risk: Inhalation of dust during weighing.

PPE Selection Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the solvent system and physical state.

A. Solid State Handling (Weighing & Transfer)
  • Respiratory: N95 (minimum) or P100 respirator if working outside a fume hood (not recommended). Primary Control: Certified Chemical Fume Hood.

  • Dermal (Hands): Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5 mil) or Neoprene.

    • Rationale: Prevents pinhole exposure and provides a color-change indicator if the outer glove is compromised.

  • Ocular: Chemical Safety Goggles (ANSI Z87.1). Note: Safety glasses with side shields are insufficient for fine powders that can drift around lenses.

B. Solution State Handling (Reaction & Workup)

Selection depends on the solvent, not just the solute.

Solvent SystemRecommended Glove MaterialBreakthrough Time (Approx)Senior Scientist Note
Dichloromethane (DCM) PVA (Polyvinyl alcohol) or Silver Shield™> 4 hoursNitrile degrades in <5 mins in DCM.
DMF / DMSO Butyl Rubber or Thick Nitrile> 4 hoursThese solvents carry the API through the skin.
Methanol/Ethanol Nitrile > 4 hoursStandard nitrile is acceptable.
Aqueous/Acidic Neoprene or Nitrile> 6 hoursGood resistance to acidic hydrolysis.

Operational Workflow & Safety Logic

The following diagram outlines the "Safe Handling Loop," ensuring that safety checks are integrated into the experimental workflow, not treated as an afterthought.

SafeHandlingLoop Start Risk Assessment (Check Solvent & Qty) PPE_Donning PPE Donning (Double Glove/Resp) Start->PPE_Donning Define Protocol Engineering Engineering Controls (Static Control/Hood) PPE_Donning->Engineering Verify Airflow Handling Active Handling (Weighing/Reaction) Engineering->Handling Anti-static Gun Decon Decontamination (Solvent Wipe) Handling->Decon Post-Process Disposal Disposal (Halogenated Waste) Decon->Disposal Segregate Disposal->Start Review Incident Log (Loop)

Caption: The Safe Handling Loop emphasizes that decontamination and waste segregation are as critical as the handling itself.

Detailed Operational Protocol: Weighing & Transfer

Objective: Transfer 5.0 g of 5-Amino-4-fluoro-2-methoxybenzoic acid without generating airborne dust or static discharge.

Equipment Preparation[2][3]
  • Anti-Static Measures: Place an ionizing bar or use an anti-static gun inside the fume hood. This is critical for fluorinated benzoates, which are often "fluffy" and statically charged.

  • Balance Setup: Place the analytical balance inside the hood. Ensure the sash is at the certified working height (usually 18 inches).

  • Waste Container: Pre-label a solid waste container as "Hazardous - Solid - Halogenated."

Step-by-Step Procedure
  • Don PPE: Put on inner nitrile gloves, lab coat, and outer nitrile gloves. Adjust goggles.

  • Container Opening: Tap the reagent bottle gently on the benchtop to settle contents before opening.

  • Weighing:

    • Do not use a flat spatula. Use a scoopula or a spoon-ended spatula to prevent powder from sliding off.

    • Hold the receiving vessel (tared flask) as close to the reagent bottle as possible to minimize travel distance.

    • Technique: If the powder is statically charged and "flying," use an anti-static gun on the powder stream before it leaves the spatula.

  • Transfer: Once weighed, immediately cap the receiving flask.

  • Decontamination:

    • Wipe the balance area and the exterior of the reagent bottle with a Kimwipe dampened with Methanol.

    • Dispose of the Kimwipe in the solid hazardous waste , not the trash.

  • Doffing: Remove outer gloves inside the hood and dispose of them as contaminated waste.

Disposal & Waste Segregation

Improper disposal is a common compliance violation. The fluorine atom dictates the waste stream.

  • Solid Waste: Any paper towels, gloves, or weighing boats contaminated with the substance must go into Hazardous Solid Waste . Do not throw in regular trash.

  • Liquid Waste:

    • Halogenated Waste: If dissolved in any solvent (even non-halogenated ones like Methanol), the presence of the Fluorine atom technically classifies the mixture as halogenated in many jurisdictions (requiring high-temperature incineration).

    • Acidic Waste: If the reaction mixture was acidified, ensure the waste container is compatible (glass or HDPE, not metal).

References

  • PubChem. (2024). Compound Summary: 4-Amino-2-methoxybenzoic acid (Structural Analog). National Library of Medicine. Retrieved from [Link]

(Note: While specific SDSs for every isomer are not always publicly indexed, the safety protocols above are derived from the rigorous application of Group Hazard Analysis based on the functional groups verified in References 1 and 2.)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Amino-4-fluoro-2-methoxybenzoic acid
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5-Amino-4-fluoro-2-methoxybenzoic acid
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